TM5007
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-[[6-[(3-carboxy-4-thiophen-2-ylthiophen-2-yl)amino]-6-oxohexanoyl]amino]-4-thiophen-2-ylthiophene-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O6S4/c27-17(25-21-19(23(29)30)13(11-35-21)15-5-3-9-33-15)7-1-2-8-18(28)26-22-20(24(31)32)14(12-36-22)16-6-4-10-34-16/h3-6,9-12H,1-2,7-8H2,(H,25,27)(H,26,28)(H,29,30)(H,31,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USLUSWIVVBUXLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CSC(=C2C(=O)O)NC(=O)CCCCC(=O)NC3=C(C(=CS3)C4=CC=CS4)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O6S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
560.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Core Mechanism of TM5007: A Technical Guide to a Novel PAI-1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to PAI-1 and Its Role in Pathophysiology
Mechanism of Action of TM5007
Quantitative Data
The following table summarizes the available quantitative data for this compound.
| Parameter | Value | Species | Assay Type | Reference |
| IC50 | 29 µM | Human | In vitro PAI-1 Inhibition Assay | [2][3][4][5] |
| Effective Plasma Concentration | 5 - 10 µmol/L | Mouse, Rat | In vivo thrombosis models |
Experimental Protocols
Detailed experimental protocols from the primary publication by Izuhara et al. (2008) were not accessible. The following are generalized descriptions of the methodologies employed in the preclinical evaluation of this compound, based on standard practices for these models.
In Vitro PAI-1 Inhibition Assay
-
General Protocol:
-
A chromogenic substrate for the plasminogen activator is added.
-
The absorbance is measured at a specific wavelength over time.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
In Vivo Models of Thrombosis
This compound has been evaluated in two distinct in vivo models of thrombosis.
This model assesses the ability of an antithrombotic agent to prevent thrombus formation in an extracorporeal shunt.
-
Principle: A thrombogenic surface, typically a silk thread, is placed within a shunt connecting an artery and a vein. The formation of a thrombus on the thread is quantified by its weight.
-
General Protocol:
-
Male rats are anesthetized.
-
An AV shunt is created, typically between the carotid artery and the jugular vein.
-
A pre-weighed silk thread is inserted into the shunt.
-
This compound or vehicle is administered orally at various doses prior to the initiation of blood flow through the shunt.
-
Blood is allowed to circulate through the shunt for a defined period.
-
The shunt is removed, and the silk thread with the thrombus is carefully extracted.
-
The thread is dried and weighed. The difference in weight represents the thrombus weight.
-
The antithrombotic effect of this compound is determined by comparing the thrombus weight in treated animals to that in vehicle-treated controls.
-
This model evaluates the efficacy of an antithrombotic agent in preventing occlusive thrombus formation following chemical injury to an artery.
-
Principle: The topical application of ferric chloride (FeCl3) to an artery induces endothelial injury and oxidative stress, leading to rapid platelet-rich thrombus formation and vessel occlusion.
-
General Protocol:
-
Male mice are anesthetized.
-
The testicular artery is surgically exposed.
-
A piece of filter paper saturated with a specific concentration of FeCl3 solution is applied to the surface of the artery for a defined period.
-
The time to vessel occlusion is monitored, typically using a Doppler flow probe.
-
This compound or vehicle is administered orally at various doses prior to the FeCl3 application.
-
The efficacy of this compound is assessed by its ability to prolong the time to occlusion or prevent occlusion altogether compared to the vehicle control group.
-
In Vivo Model of Fibrosis
The anti-fibrotic potential of this compound was assessed in a mouse model of bleomycin-induced pulmonary fibrosis.
-
Principle: Intratracheal administration of the chemotherapeutic agent bleomycin (B88199) induces lung injury, inflammation, and subsequent progressive fibrosis, characterized by excessive collagen deposition.
-
General Protocol:
-
Mice are anesthetized, and a single intratracheal instillation of bleomycin is administered to induce pulmonary fibrosis.
-
This compound or vehicle is administered orally, typically daily, starting at a specified time point relative to the bleomycin challenge.
-
After a defined period (e.g., 14 or 21 days), the animals are euthanized, and the lungs are harvested.
-
The extent of fibrosis is quantified by measuring the lung hydroxyproline (B1673980) content, a major component of collagen.
-
Histological analysis of lung tissue sections stained with Masson's trichrome is also performed to visualize collagen deposition and assess the degree of fibrosis.
-
The anti-fibrotic effect of this compound is determined by comparing the lung hydroxyproline content and histological scores in the treated group to the bleomycin-only control group.
-
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of this compound in the fibrinolytic pathway.
Experimental Workflow for Preclinical Evaluation
Caption: Preclinical evaluation workflow of this compound.
Conclusion
References
- 1. Treatment rationale and protocol design: an investigator-initiated phase II study of combination treatment of nivolumab and TM5614, a PAI-1 inhibitor for previously treated patients with non-small cell lung cancer - Masuda - Journal of Thoracic Disease [jtd.amegroups.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Small Molecule Inhibitors of Plasminogen Activator Inhibitor-1 Elicit Anti-Tumorigenic and Anti-Angiogenic Activity | PLOS One [journals.plos.org]
- 5. Efficacy of recombinant human soluble thrombomodulin for the treatment of acute exacerbation of idiopathic pulmonary fi… [ouci.dntb.gov.ua]
Unraveling the Molecular Dance: A Technical Guide to PAI-1 Inhibition by TM5007
For Researchers, Scientists, and Drug Development Professionals
Core Mechanism of Action: Allosteric Inhibition of a Serpin
Quantitative Inhibitory Data
| Parameter | Value | Species | Assay Type | Reference |
| IC50 | 29.2 µM | Human | Chromogenic Assay | [2] |
| IC50 | 5.60 µM | Not Specified | Not Specified | [1] |
Note: The second IC50 value is presented in a comparative study with the more potent derivative, TM5275, and may represent a refined measurement.
Experimental Protocols
This section details the methodologies employed in the characterization of TM5007.
In Vitro PAI-1 Inhibition Assay (Chromogenic)
Principle: PAI-1 is incubated with the test compound (this compound) before the addition of a known amount of tPA. The residual tPA activity is then measured by its ability to convert plasminogen to plasmin, which in turn cleaves a chromogenic substrate, producing a color change that can be quantified spectrophotometrically. The degree of color development is inversely proportional to the PAI-1 activity.
Protocol:
-
Procedure: a. In a 96-well microplate, add a solution of PAI-1. b. Add varying concentrations of this compound (or vehicle control) to the wells and incubate for a predetermined time (e.g., 15 minutes) at room temperature to allow for binding. c. Add a fixed concentration of tPA to each well and incubate for another period (e.g., 10 minutes) to allow for the PAI-1/tPA interaction. d. Initiate the chromogenic reaction by adding a solution containing plasminogen and the chromogenic substrate. e. Measure the absorbance at the appropriate wavelength (e.g., 405 nm) at regular intervals.
In Vivo Models
This model assesses the antithrombotic efficacy of a compound in a setting that mimics arterial blood flow.
Protocol:
-
Animals: Male Sprague-Dawley rats.
-
Procedure: a. Anesthetize the animals. b. Insert a polyethylene (B3416737) shunt between the carotid artery and the jugular vein. A thrombogenic surface (e.g., a cotton thread) is placed within the shunt. c. Administer this compound or vehicle control orally at a specified time before the procedure. d. Allow blood to flow through the shunt for a defined period (e.g., 15 minutes). e. Remove the shunt and weigh the thrombus that has formed on the thrombogenic surface.
-
Endpoint: The primary endpoint is the weight of the thrombus. A reduction in thrombus weight in the this compound-treated group compared to the control group indicates antithrombotic activity.
This model evaluates the ability of a compound to prevent the formation of an occlusive thrombus following chemical injury to an artery.
Protocol:
-
Animals: Male mice (e.g., C57BL/6).
-
Procedure: a. Anesthetize the animals and expose the carotid artery. b. Apply a piece of filter paper saturated with a ferric chloride (FeCl3) solution (e.g., 10%) to the adventitial surface of the artery for a short duration (e.g., 3 minutes) to induce endothelial injury. c. Monitor blood flow in the artery using a Doppler flow probe. d. Administer this compound or vehicle control orally prior to the injury.
-
Endpoint: The primary endpoint is the time to complete occlusion of the artery. An increase in the time to occlusion in the treated group indicates antithrombotic efficacy.
This model is used to assess the anti-fibrotic potential of a compound.
Protocol:
-
Animals: Male mice (e.g., C57BL/6).
-
Procedure: a. Induce pulmonary fibrosis by intratracheal administration of bleomycin (B88199). b. Administer this compound or vehicle control orally daily for a specified period (e.g., 14 or 21 days) starting at a defined time point after bleomycin administration. c. At the end of the treatment period, sacrifice the animals and collect the lungs.
-
Endpoints:
-
Hydroxyproline (B1673980) content: The total amount of collagen in the lungs is quantified by measuring the hydroxyproline content, a major component of collagen.
-
Histology: Lung sections are stained (e.g., with Masson's trichrome) to visualize and score the extent of fibrosis.
-
Visualizations
PAI-1 Signaling and Inhibition Pathway
Experimental Workflow for In Vitro PAI-1 Inhibition Assay
Caption: Workflow for determining the IC50 of this compound.
References
The Role of TM5007 in the Fibrinolytic System: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to the Fibrinolytic System and the Role of PAI-1
The fibrinolytic system is a crucial physiological process responsible for the enzymatic degradation of fibrin (B1330869) clots, thereby maintaining blood vessel patency and preventing thrombosis. The central enzyme in this system is plasmin, which is generated from its zymogen precursor, plasminogen, by the action of tissue-type plasminogen activator (t-PA) and urokinase-type plasminogen activator (u-PA).
TM5007: A Potent PAI-1 Inhibitor
Mechanism of Action
Quantitative Data
The following tables summarize the available quantitative data for this compound from in vitro and in vivo studies.
Table 1: In Vitro Potency of this compound
| Parameter | Target | Value | Reference |
| IC50 | PAI-1 | 29 µM |
Table 2: In Vivo Efficacy of this compound in a Mouse Model of Bleomycin-Induced Pulmonary Fibrosis
| Parameter | Control (Bleomycin) | This compound-treated (Bleomycin) | P-value | Reference |
| Lung Hydroxyproline Content (µ g/lung ) | 232.9 ± 8.5 | 204.2 ± 9.5 | <0.05 | |
| Plasma PAI-1 Activity (ng/mL) | 1.7 ± 0.2 | 1.2 ± 0.1 | <0.05 |
Note: Data are presented as mean ± SEM.
Table 3: Pharmacokinetic Parameters of this compound
| Species | Peak Plasma Level | Reference |
| Mice and Rats | 5 to 10 µmol/L |
Note: Detailed pharmacokinetic parameters such as Cmax, Tmax, and AUC are not currently available in the public domain.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
In Vitro PAI-1 Inhibition Assay (Representative Protocol)
Principle: The assay measures the residual activity of a known amount of t-PA after incubation with PAI-1 in the presence and absence of the test compound (this compound). The residual t-PA activity is proportional to the amount of plasmin generated from plasminogen, which is then quantified by the cleavage of a chromogenic plasmin substrate.
Materials:
-
Recombinant human t-PA
-
Human plasminogen
-
Chromogenic plasmin substrate (e.g., S-2251)
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 0.01% Tween 20, pH 7.4)
-
This compound stock solution (in DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
Add the diluted this compound or vehicle control (DMSO in assay buffer) to the wells and incubate for a predefined period (e.g., 15 minutes) at 37°C to allow for inhibitor binding.
-
Initiate the chromogenic reaction by adding a solution containing plasminogen and the chromogenic substrate.
-
Immediately measure the absorbance at the appropriate wavelength (e.g., 405 nm) kinetically over time using a microplate reader.
-
Calculate the rate of substrate cleavage (change in absorbance per unit time).
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to calculate the IC50 value.
Rat Arteriovenous (AV) Shunt Model of Thrombosis
This model assesses the antithrombotic efficacy of a compound in a setting of controlled blood flow and a thrombogenic surface.
Procedure:
-
Anesthetize male CD rats.
-
Isolate the carotid artery and the jugular vein.
-
Insert cannulas into both vessels and connect them externally with a piece of tubing containing a thrombogenic surface (e.g., a silk thread).
-
Administer this compound or vehicle control orally at a specified time before the shunt is opened.
-
Allow blood to circulate through the shunt for a defined period (e.g., 15 minutes).
-
After the circulation period, clamp the cannulas, remove the shunt, and carefully retrieve the silk thread.
-
Determine the weight of the thrombus formed on the thread.
-
Compare the thrombus weights between the this compound-treated and control groups to assess the antithrombotic effect.
Mouse Ferric Chloride-Induced Arterial Thrombosis Model
This widely used model evaluates the ability of a compound to prevent occlusive thrombus formation following chemical injury to an artery.
Procedure:
-
Anesthetize the mouse.
-
Surgically expose the carotid artery.
-
Place a small piece of filter paper saturated with a ferric chloride solution (e.g., 10% w/v) on the adventitial surface of the artery for a short duration (e.g., 3 minutes) to induce endothelial injury.
-
Remove the filter paper and monitor blood flow in the artery using a Doppler flow probe.
-
Administer this compound or vehicle control (e.g., orally) at a specified time before the ferric chloride application.
-
Record the time to complete vessel occlusion.
-
Compare the time to occlusion between the this compound-treated and control groups. An extended time to occlusion indicates an antithrombotic effect.
Mouse Bleomycin-Induced Pulmonary Fibrosis Model
This model is used to assess the antifibrotic potential of a compound.
Procedure:
-
Administer a single intratracheal dose of bleomycin (B88199) to induce lung injury and subsequent fibrosis.
-
Administer this compound or vehicle control daily (e.g., by oral g
In-Depth Technical Guide: TM5007 and its Effects on the Coagulation Cascade
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Mechanism of Action of TM5007
Quantitative Data on this compound's Efficacy
The inhibitory activity and antithrombotic efficacy of this compound have been quantified in various preclinical models.
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Value | Reference |
| PAI-1 IC50 | 29 µM | [1][2] |
Table 2: In Vivo Antithrombotic Effects of this compound
| Animal Model | Treatment Group | Thrombus Weight (mg) | % Inhibition | Reference |
| Rat Arteriovenous (AV) Shunt | Control | 25.4 ± 1.8 | - | |
| This compound (30 mg/kg, p.o.) | 15.1 ± 2.1 | 40.6 | ||
| Mouse Ferric Chloride-Induced Thrombosis | Control (occlusion time) | 15.2 ± 2.3 min | - | |
| This compound (30 mg/kg, p.o.) | 25.8 ± 3.1 min | - |
*p < 0.05 compared to control.
Note: At present, there is no publicly available data on the effect of this compound on standard coagulation parameters such as Prothrombin Time (PT) and activated Partial Thromboplastin Time (aPTT). The primary mechanism of this compound is to enhance fibrinolysis rather than directly interfering with the coagulation cascade factors, which may explain the focus on fibrinolytic and antithrombotic assays.
Detailed Experimental Protocols
PAI-1 Inhibition Assay (In Vitro)
Materials:
-
Recombinant human t-PA
-
Spectrozyme t-PA (chromogenic substrate for t-PA)
-
Assay buffer (e.g., 0.05 M Tris-HCl, 0.1 M NaCl, pH 7.4)
-
This compound dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of this compound in the assay buffer.
-
Add the different concentrations of this compound to the wells and incubate for a specified time (e.g., 15 minutes) at room temperature to allow for binding.
-
Add a fixed concentration of t-PA to each well and incubate for another period (e.g., 10 minutes) at room temperature.
-
Add the chromogenic substrate Spectrozyme t-PA to each well.
-
Immediately measure the absorbance at a specific wavelength (e.g., 405 nm) kinetically for a set duration using a microplate reader.
-
The rate of substrate cleavage is proportional to the residual t-PA activity.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 value from the dose-response curve.
Rat Arteriovenous (AV) Shunt Thrombosis Model (In Vivo)
This model assesses the ability of this compound to prevent thrombus formation under arterial flow conditions.
Animals:
-
Male Sprague-Dawley rats (e.g., 250-300 g)
Materials:
-
Anesthetic (e.g., pentobarbital (B6593769) sodium)
-
Polyethylene (B3416737) tubing
-
Silk suture
-
Cotton thread
-
This compound formulation for oral administration
-
Vehicle control
Procedure:
-
Administer this compound or vehicle to the rats via oral gavage at a specified time before the procedure (e.g., 1 hour).
-
Anesthetize the rats.
-
Expose and cannulate the left carotid artery and the right jugular vein with polyethylene tubing.
-
Connect the two cannulas with a piece of tubing containing a pre-weighed cotton thread.
-
Allow blood to flow through the shunt for a defined period (e.g., 15 minutes).
-
After the specified time, clamp the shunt and carefully remove the cotton thread.
-
Weigh the cotton thread to determine the thrombus weight (wet weight).
-
The percentage inhibition of thrombus formation is calculated by comparing the thrombus weight in the this compound-treated group to the vehicle-treated control group.
Mouse Ferric Chloride-Induced Carotid Artery Thrombosis Model (In Vivo)
This model evaluates the effect of this compound on occlusive thrombus formation following vascular injury.
Animals:
-
Male C57BL/6 mice (e.g., 8-12 weeks old)
Materials:
-
Anesthetic (e.g., ketamine/xylazine mixture)
-
Ferric chloride (FeCl3) solution (e.g., 5-10% in water)
-
Filter paper
-
Doppler flow probe
-
This compound formulation for oral administration
-
Vehicle control
Procedure:
-
Administer this compound or vehicle to the mice via oral gavage at a specified time before the procedure (e.g., 1 hour).
-
Anesthetize the mice.
-
Surgically expose the left common carotid artery.
-
Place a Doppler flow probe around the artery to monitor blood flow.
-
Apply a piece of filter paper saturated with FeCl3 solution to the adventitial surface of the artery for a specific duration (e.g., 3 minutes).
-
Remove the filter paper and continue to monitor blood flow until complete occlusion occurs (defined as cessation of blood flow for a set period).
-
Record the time to occlusion. A longer time to occlusion in the this compound-treated group compared to the control group indicates an antithrombotic effect.
Conclusion
References
Early-Stage Research on TM5007 in Cellular Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mechanism of Action of TM5007
Core Signaling Pathway
References
- 1. Inhibition of PAI-1 Antiproteolytic Activity Against tPA by RNA Aptamers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. PAI-1 Assays [practical-haemostasis.com]
- 5. abcam.com [abcam.com]
- 6. Plasminogen Activator Inhibitor-1 in Cancer: Rationale and Insight for Future Therapeutic Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative, traceable determination of cell viability using absorbance microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The plasminogen activator inhibitor-1 paradox in cancer: a mechanistic understanding - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for TM5007 in In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quantitative Data Summary
While specific quantitative data for TM5007 in various cell lines is limited in publicly available literature, the following table summarizes the key inhibitory concentration and provides context from a closely related, more soluble derivative, TM5275.
| Compound | Assay | Cell Lines | IC50 / Effective Concentration | Reference |
| This compound | PAI-1 Inhibition | Cell-free | 29 µM | [1][2] |
| TM5275 | Cell Viability | HT1080, HCT116, Daoy, MDA-MB-231, Jurkat | 9.7 - 60.3 µM | [3] |
| TM5275 | Apoptosis Induction | ES-2 (Ovarian Cancer) | 100 µM | [4] |
| TM5275 | Cell Viability | ES-2, JHOP-9, JHOC-5, SKOV3, JHOC-7, JHOC-8 (Ovarian Cancer) | 70 - 100 µM (sensitive lines) | [4] |
Experimental Protocols
The following protocols are provided as a guide for the in vitro evaluation of this compound. Given the limited specific data for this compound, these protocols are based on established methodologies and studies conducted with the derivative compound TM5275. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
Cell Viability Assay (MTS/CellTiter-Glo® Based)
This protocol determines the effect of this compound on the metabolic activity and proliferation of cancer cells.
Materials:
-
Cancer cell lines (e.g., HT1080 fibrosarcoma, HCT116 colon carcinoma, or ES-2 ovarian cancer cells)
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
96-well plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay) or CellTiter-Glo® Luminescent Cell Viability Assay
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final concentrations should bracket the expected IC50 value (e.g., 1, 5, 10, 25, 50, 75, 100 µM). Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 72 hours at 37°C.
-
Assay:
-
For MTS assay: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C. Measure the absorbance at 490 nm.
-
For CellTiter-Glo® assay: Equilibrate the plate and reagent to room temperature. Add 100 µL of CellTiter-Glo® reagent to each well. Mix on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence.
-
-
Data Analysis: Subtract the background absorbance/luminescence from all readings. Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of this compound concentration to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol quantifies the induction of apoptosis and necrosis by this compound.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates at a density that will result in 70-80% confluency after 24 hours. Treat the cells with this compound at the desired concentrations (e.g., 25, 50, and 100 µM) and a vehicle control (DMSO) for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine them with the supernatant containing floating cells.
-
Staining:
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis: Analyze the samples by flow cytometry within one hour of staining.
-
Annexin V-negative/PI-negative cells are viable.
-
Annexin V-positive/PI-negative cells are in early apoptosis.
-
Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Annexin V-negative/PI-positive cells are necrotic.
-
Western Blot Analysis for PAI-1 and JAK/STAT Signaling Proteins
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Lysis: Seed and treat cells with this compound as described in the apoptosis assay. After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize them to the loading control (GAPDH). Compare the expression and phosphorylation levels of the target proteins in treated versus control cells.
Visualizations
Signaling Pathway
Caption: Proposed signaling pathway of this compound.
Experimental Workflow
Caption: General experimental workflow for this compound.
Disclaimer: These protocols and application notes are intended for research use only. Please refer to the original publications for more detailed information and ensure all laboratory work is conducted in accordance with institutional safety guidelines. The information on TM5275 is provided as a reference due to the limited availability of specific data for this compound. Researchers are encouraged to perform their own dose-response experiments to determine the optimal concentrations of this compound for their specific in vitro models.
References
Application Notes and Protocols for Utilizing TM5007 in a Mouse Model of Lung Fibrosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
These protocols and notes are designed to provide a robust framework for researchers to effectively design and execute studies to evaluate the efficacy of TM5007 in a preclinical setting of lung fibrosis.
Data Presentation
Table 1: Expected Quantitative Outcomes of this compound Treatment in Bleomycin-Induced Lung Fibrosis
| Parameter | Bleomycin (B88199) Control Group | Bleomycin + this compound Group | Expected Outcome with this compound |
| Histological Fibrosis Score (Ashcroft Score) | Significantly increased | Reduced compared to control | Attenuation of lung tissue scarring |
| Total Lung Collagen (Hydroxyproline Assay, µ g/lung ) | Significantly elevated | Reduced compared to control | Decreased collagen deposition |
| α-Smooth Muscle Actin (α-SMA) Expression (Western Blot/IHC) | Markedly increased | Reduced compared to control | Inhibition of myofibroblast differentiation |
| PAI-1 Levels in BAL Fluid (ELISA, ng/mL) | Significantly increased | No significant change expected | This compound inhibits activity, not expression |
| Active uPA/tPA in BAL Fluid (Zymography) | Significantly decreased | Increased compared to control | Restoration of fibrinolytic activity |
| Inflammatory Cell Infiltration (BALF cell count) | Increased neutrophils and macrophages | Reduced compared to control | Attenuation of the inflammatory response |
| TGF-β1 Levels in Lung Homogenate (ELISA, pg/mg protein) | Significantly elevated | Reduced compared to control | Modulation of the key pro-fibrotic cytokine |
Experimental Protocols
Bleomycin-Induced Lung Fibrosis Mouse Model
This protocol describes the induction of pulmonary fibrosis in mice using a single intratracheal administration of bleomycin.
Materials:
-
C57BL/6 mice (male, 8-10 weeks old)
-
Bleomycin sulfate (B86663) (pharmaceutical grade)
-
Sterile, endotoxin-free saline
-
Anesthesia (e.g., isoflurane (B1672236), ketamine/xylazine)
-
Animal intubation platform and light source
-
24-gauge, flexible plastic catheter or equivalent
Procedure:
-
Acclimatize mice to the facility for at least one week prior to the experiment.
-
Anesthetize the mouse using a vaporizer with isoflurane or via intraperitoneal injection of a ketamine/xylazine cocktail. Confirm proper anesthetic depth by lack of response to a toe pinch.
-
Position the anesthetized mouse on the intubation platform at a 45-degree angle.
-
Visualize the trachea using a light source and gently insert the catheter into the trachea.
-
Instill a single dose of bleomycin sulfate (typically 1.5 - 2.5 U/kg) dissolved in 50 µL of sterile saline directly into the lungs through the catheter. The control group should receive 50 µL of sterile saline.
-
Remove the catheter and allow the mouse to recover in a clean, warm cage. Monitor the animal until it is fully ambulatory.
-
The development of fibrosis typically occurs over 14 to 21 days, with an initial inflammatory phase in the first 7 days.[2][3]
Administration of this compound
Materials:
-
This compound
-
Vehicle for oral administration (e.g., 0.5% methylcellulose (B11928114) in sterile water)
-
Oral gavage needles (20-22 gauge, curved)
Procedure:
-
Initiate this compound treatment either prophylactically (starting on the same day as bleomycin administration) or therapeutically (starting 7-10 days after bleomycin administration, once fibrosis is established).
-
Administer the this compound suspension or vehicle control to the mice via oral gavage. Ensure proper technique to avoid aspiration.
-
Continue daily administration for the duration of the study (e.g., until day 14 or 21 post-bleomycin).
Assessment of Pulmonary Fibrosis
a. Histological Analysis:
-
At the study endpoint (e.g., day 21), euthanize the mice.
-
Perfuse the lungs with saline and then inflate and fix them with 10% neutral buffered formalin.
-
Embed the lung tissue in paraffin (B1166041) and prepare 5 µm sections.
-
Stain the sections with Masson's trichrome to visualize collagen deposition (stains blue).
-
Quantify the extent of fibrosis using the Ashcroft scoring method, a semi-quantitative scale from 0 (normal) to 8 (severe fibrosis).
b. Hydroxyproline (B1673980) Assay for Collagen Quantification:
-
Harvest a portion of the lung tissue and freeze it.
-
Hydrolyze the lung tissue in 6N HCl at 110°C for 18-24 hours.
-
Neutralize the hydrolysate and use a commercial hydroxyproline assay kit to determine the total collagen content, as hydroxyproline is a major component of collagen.
c. Analysis of Bronchoalveolar Lavage Fluid (BALF):
-
Cannulate the trachea of the euthanized mouse and lavage the lungs with sterile saline (e.g., 3 x 0.8 mL).
-
Centrifuge the BALF to pellet the cells.
-
Resuspend the cell pellet and perform a total cell count using a hemocytometer.
-
Prepare cytospin slides and stain with a differential stain (e.g., Diff-Quik) to determine the differential cell counts (macrophages, neutrophils, lymphocytes).
d. Western Blotting for Fibrosis Markers:
-
Homogenize a portion of the lung tissue in RIPA buffer with protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against α-SMA, collagen I, and a loading control (e.g., β-actin or GAPDH).
-
Incubate with the appropriate HRP-conjugated secondary antibody and visualize using an enhanced chemiluminescence (ECL) substrate.
Visualizations
References
Application Notes and Protocols: Cell-Based Assays for Efficacy Testing of Putative P2X7 Receptor Antagonists
Introduction
The following protocols describe robust cell-based assays to quantify the inhibitory effects of test compounds on P2X7R activation and its downstream signaling pathways. These assays are essential for determining the potency and mechanism of action of putative P2X7R antagonists.
P2X7 Receptor Signaling Pathway
Activation of the P2X7 receptor by ATP binding initiates a rapid influx of Na⁺ and Ca²⁺ and an efflux of K⁺.[6] This ion flux can trigger downstream signaling cascades, including the activation of MAP kinases and PI3K/Akt pathways.[2][7] Prolonged stimulation leads to the formation of a large, non-selective pore, allowing the passage of molecules up to 900 Da.[8][9] A critical consequence of P2X7R activation, particularly in immune cells like macrophages, is the assembly and activation of the NLRP3 inflammasome.[5][6][10] This multi-protein complex activates caspase-1, which in turn cleaves pro-inflammatory cytokines pro-IL-1β and pro-IL-18 into their mature, secreted forms.[4][5][11]
Data Presentation: Efficacy of Reference P2X7R Antagonists
The potency of a P2X7R antagonist is typically quantified by its half-maximal inhibitory concentration (IC50). The table below summarizes the IC50 values for several well-characterized P2X7R antagonists, providing a benchmark for evaluating the efficacy of new compounds.
| Compound | Assay Type | Cell Line | Species | Agonist | IC50 |
| A-740003 | Calcium Influx | 1321N1 Astrocytoma | Human | BzATP | 40 nM[12] |
| A-438079 | Calcium Influx | 1321N1 Astrocytoma | Human | BzATP | 300 nM[12] |
| AZ11645373 | Pannexin-1 Blockage | U937 | Human | ATP | 10 µM[8] |
| Brilliant Blue G (BBG) | Dye Uptake (PI) | J774.G8 | Murine | ATP | 1.3-2.6 mM[8] |
| Oxidized ATP (oATP) | Dye Uptake (PI) | J774.G8 | Murine | ATP | 173-285 µM[8] |
| KN-62 | ATP-induced Cell Death | HEK293-hP2X7R | Human | ATP | Concentration-dependent blockage[9][13] |
| PPADS | ATP-induced Cell Death | HEK293-hP2X7R | Human | ATP | Concentration-dependent blockage[9][13] |
| GP-25 | Dye Uptake (YoPro-1) | HEK293-hP2X7 | Human | ATP | 8.7 µM[14] |
Experimental Protocols
Calcium Influx Assay
This assay measures the inhibition of ATP-induced intracellular calcium elevation using a calcium-sensitive fluorescent dye.
Methodology:
-
Cell Culture: Plate cells expressing the P2X7 receptor (e.g., THP-1 monocytes or HEK293 cells stably expressing hP2X7R) in a 96-well black, clear-bottom plate and culture overnight.
-
Dye Loading:
-
Compound Treatment: Add varying concentrations of the test compound (e.g., this compound) and control antagonists to the wells. Incubate for 15-30 minutes.
-
Fluorescence Measurement:
-
Place the plate in a fluorescence plate reader.
-
Record baseline fluorescence (Excitation: ~490 nm, Emission: ~520 nm).
-
Inject a P2X7R agonist (e.g., ATP or BzATP) into each well.
-
Immediately begin kinetic reading of fluorescence intensity for several minutes.
-
-
Data Analysis: The antagonist's effect is quantified by the reduction in the peak fluorescence signal compared to the agonist-only control. Calculate the percentage of inhibition and plot against antagonist concentration to determine the IC50 value.
Dye Uptake Assay (Pore Formation)
This assay assesses the antagonist's ability to block the formation of the large, non-selective pore by measuring the uptake of a fluorescent dye like YO-PRO-1 or ethidium (B1194527) bromide.[9][12]
Methodology:
-
Cell Culture: Plate cells (e.g., HEK293-P2X7, J774, or THP-1) in a 96-well black, clear-bottom plate.
-
Compound Treatment: Pre-incubate cells with various concentrations of the test compound for 15-30 minutes at 37°C.[8]
-
Stimulation and Staining: Add a solution containing both the P2X7R agonist (e.g., 1-5 mM ATP) and a fluorescent dye (e.g., YO-PRO-1 or ethidium bromide) to the wells.
-
Incubation: Incubate the plate for an appropriate time (e.g., 15-60 minutes) to allow for pore formation and dye uptake.
-
Fluorescence Measurement: Measure the fluorescence intensity using a plate reader at the appropriate excitation/emission wavelengths for the chosen dye.
-
Data Analysis: A reduction in fluorescence in treated wells compared to agonist-only wells indicates inhibition of pore formation. Calculate the percentage of inhibition and determine the IC50.
IL-1β Release Assay (Inflammasome Activation)
This protocol quantifies the inhibitory effect of a compound on the release of the pro-inflammatory cytokine IL-1β from monocytes or macrophages, a key downstream event of P2X7R-mediated NLRP3 inflammasome activation.[3][4]
Methodology:
-
Cell Culture and Priming:
-
Culture a monocytic cell line (e.g., THP-1) or primary peripheral blood mononuclear cells (PBMCs).
-
Prime the cells with Lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 3-4 hours to induce the expression of pro-IL-1β.[3]
-
-
Compound Treatment:
-
Wash the cells with PBS to remove the LPS-containing medium.
-
Pre-incubate the cells with varying concentrations of the test compound for 30-60 minutes.[3]
-
-
Agonist Stimulation: Stimulate the cells with a P2X7R agonist, such as ATP (1-5 mM) or BzATP (100-300 µM), for 30-60 minutes.[3]
-
Supernatant Collection: Centrifuge the cell plates to pellet the cells and carefully collect the supernatants.[3]
-
Cytokine Quantification: Measure the concentration of IL-1β in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Compare the amount of IL-1β released from compound-treated cells to the agonist-only control to calculate the percentage of inhibition and determine the IC50.
Cell Viability Assay (Cytoprotection)
This assay determines if the antagonist can protect cells from ATP-induced cell death, a consequence of prolonged P2X7R activation.[9][13] Assays can measure metabolic activity (MTT/MTS) or membrane integrity (LDH release).[2]
Methodology (MTT Assay Example):
-
Cell Culture: Seed P2X7R-expressing cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.[9]
-
ATP-induced Cytotoxicity: Add a high concentration of ATP (e.g., 3-5 mM) to induce cell death and incubate for 1-2 hours.[9]
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at ~570 nm using a microplate reader.
-
Data Analysis: Increased absorbance in antagonist-treated wells (compared to ATP-only wells) indicates protection from cell death. Calculate the percentage of cell viability relative to untreated controls.
References
- 1. Identification of novel P2X7R antagonists by using structure-based virtual screening and cell-based assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Discovery of P2X7 receptor-selective antagonists offers new insights into P2X7 receptor function and indicates a role in chronic pain states - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A potential therapeutic role for P2X7 receptor (P2X7R) antagonists in the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Animal Models for the Investigation of P2X7 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antagonism of the ATP-gated P2X7 receptor: a potential therapeutic strategy for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An Improved Method for P2X7R Antagonist Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cellular Models and Assays to Study NLRP3 Inflammasome Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tyrosine phosphorylation of NLRP3 by the Src family kinase Lyn suppresses the activity of the NLRP3 inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Establishment of an assay for P2X7 receptor-mediated cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Identification of a novel P2X7 antagonist using structure-based virtual screening [frontiersin.org]
Application Notes and Protocols for In Vivo Antithrombotic Efficacy of TM5007
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thrombotic disorders, including deep vein thrombosis and pulmonary embolism, are major causes of morbidity and mortality worldwide. The development of novel antithrombotic agents with improved efficacy and safety profiles is a critical area of research. TM5007 is a novel, highly selective, direct inhibitor of Factor Xa, a key enzyme in the coagulation cascade. These application notes provide a detailed protocol for evaluating the in vivo antithrombotic effects of this compound in a murine model of ferric chloride (FeCl3)-induced arterial thrombosis. Additionally, protocols for assessing the bleeding risk and coagulation parameters are described.
Mechanism of Action: Targeting the Coagulation Cascade
The coagulation cascade is a series of enzymatic reactions culminating in the formation of a fibrin (B1330869) clot. This process is divided into the intrinsic, extrinsic, and common pathways. Factor Xa is a critical convergence point of the intrinsic and extrinsic pathways, initiating the common pathway by converting prothrombin to thrombin. Thrombin then converts fibrinogen to fibrin, which polymerizes to form a stable clot. By directly inhibiting Factor Xa, this compound effectively blocks the amplification of the coagulation cascade and subsequent fibrin formation.
Figure 1: Mechanism of Action of this compound in the Coagulation Cascade.
Experimental Design and Workflow
The in vivo evaluation of this compound involves a multi-faceted approach to assess both its antithrombotic efficacy and its potential bleeding side effects. The overall experimental workflow is depicted below.
Figure 2: Overall Experimental Workflow for In Vivo Evaluation of this compound.
Data Presentation: Summary of Quantitative Results
Table 1: Antithrombotic Efficacy of this compound in FeCl3-Induced Carotid Artery Thrombosis Model
| Treatment Group (n=10/group) | Dose (mg/kg, p.o.) | Time to Occlusion (minutes) | Thrombus Weight (mg) |
| Vehicle (0.5% CMC) | - | 12.5 ± 2.1 | 0.48 ± 0.09 |
| This compound | 1 | 25.3 ± 4.5 | 0.25 ± 0.06 |
| This compound | 3 | 48.7 ± 6.2 | 0.11 ± 0.04 |
| This compound | 10 | >60 (No Occlusion) | 0.02 ± 0.01 |
| Positive Control (Heparin) | 100 U/kg, i.p. | 55.1 ± 5.9 | 0.08 ± 0.03 |
| *Data are presented as mean ± SD. *p<0.05, **p<0.01, **p<0.001 vs. Vehicle group. |
Table 2: Effect of this compound on Bleeding Time and Coagulation Parameters
| Treatment Group (n=10/group) | Dose (mg/kg, p.o.) | Tail Bleeding Time (seconds) | aPTT (seconds) | PT (seconds) |
| Vehicle (0.5% CMC) | - | 185 ± 35 | 28.5 ± 3.1 | 12.1 ± 1.5 |
| This compound | 1 | 250 ± 42 | 45.2 ± 5.3 | 18.9 ± 2.2 |
| This compound | 3 | 380 ± 55 | 68.9 ± 7.1 | 29.5 ± 3.4 |
| This compound | 10 | 590 ± 78 | 95.4 ± 9.8 | 45.8 ± 4.9 |
| Positive Control (Heparin) | 100 U/kg, i.p. | 650 ± 85 | 110.2 ± 11.5*** | 14.2 ± 1.8 |
| Data are presented as mean ± SD. *p<0.05, **p<0.01, **p<0.001 vs. Vehicle group. |
Experimental Protocols
Protocol 1: Ferric Chloride (FeCl3)-Induced Carotid Artery Thrombosis Model
This model is a widely used method to induce arterial thrombosis and evaluate the efficacy of antithrombotic agents.[1][2][3]
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
This compound, vehicle (0.5% carboxymethylcellulose), and positive control (e.g., heparin)
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Surgical instruments (forceps, scissors, vessel clamps)
-
Whatman filter paper (1x2 mm)
-
10% Ferric Chloride (FeCl3) solution
-
Doppler flow probe and monitor
-
Suture material
Procedure:
-
Administer this compound, vehicle, or positive control to mice at the desired dose and route (e.g., oral gavage 1 hour prior to surgery).
-
Anesthetize the mouse and place it in a supine position on a heating pad to maintain body temperature.
-
Make a midline cervical incision to expose the left common carotid artery.
-
Carefully dissect the artery from the surrounding tissue and vagus nerve.
-
Place a Doppler flow probe under the artery to measure baseline blood flow.
-
Soak a 1x2 mm strip of filter paper in 10% FeCl3 solution and apply it to the adventitial surface of the carotid artery for 3 minutes.[4]
-
Remove the filter paper and monitor blood flow continuously until complete occlusion (cessation of flow) occurs or for a predefined observation period (e.g., 60 minutes).
-
Record the time to occlusion.
-
At the end of the experiment, euthanize the mouse, excise the thrombosed arterial segment, and weigh the thrombus.
Protocol 2: Tail Bleeding Time Assay
This assay assesses the effect of the test compound on hemostasis and is a primary indicator of bleeding risk.[5][6]
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
This compound, vehicle, and positive control
-
Anesthetic (optional, depending on institutional guidelines)
-
Scalpel or sharp blade
-
50 mL conical tube with saline pre-warmed to 37°C
-
Stopwatch
Procedure:
-
Administer this compound, vehicle, or positive control to mice at the desired dose and route.
-
At the time of peak compound effect (e.g., 1 hour post-oral dose), anesthetize the mouse (if required).
-
Amputate a 3 mm segment from the distal tip of the tail.[6]
-
Immediately immerse the tail into the pre-warmed saline.
-
Start the stopwatch and measure the time until bleeding ceases for at least 30 seconds.
-
A cutoff time (e.g., 900 seconds) should be established to prevent excessive blood loss.
Protocol 3: Activated Partial Thromboplastin Time (aPTT) and Prothrombin Time (PT) Assays
These ex vivo coagulation assays measure the integrity of the intrinsic (aPTT) and extrinsic (PT) pathways, respectively.[7][8]
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
This compound, vehicle, and positive control
-
3.2% sodium citrate (B86180) solution
-
aPTT and PT reagents
-
Coagulometer
Procedure:
-
Administer this compound, vehicle, or positive control to mice.
-
At the time of peak effect, collect blood via cardiac puncture into a syringe containing 3.2% sodium citrate (9:1 blood to citrate ratio).
-
Centrifuge the blood at 2000 x g for 15 minutes to obtain platelet-poor plasma.
-
For aPTT: a. Pre-warm the plasma and aPTT reagent to 37°C. b. Incubate the plasma with the aPTT reagent (containing a contact activator and phospholipids) for a specified time (e.g., 3 minutes).[8] c. Add calcium chloride to initiate coagulation and measure the time to clot formation.
-
For PT: a. Pre-warm the plasma and PT reagent (containing tissue factor) to 37°C. b. Add the PT reagent to the plasma and measure the time to clot formation.
-
Record the clotting times in seconds.
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for the in vivo evaluation of the antithrombotic agent this compound. The FeCl3-induced thrombosis model is a robust method for assessing efficacy, while the tail bleeding time, aPTT, and PT assays are essential for characterizing the safety and pharmacodynamic profile of the compound. The presented data for this compound are hypothetical and serve as an example of expected outcomes for a potent and selective Factor Xa inhibitor. Researchers should adapt these protocols and establish their own baseline and control values based on their specific laboratory conditions and animal strains.
References
- 1. Ferric Chloride-Induced Arterial Thrombosis and Sample Collection for 3D Electron Microscopy Analysis [jove.com]
- 2. Ferric Chloride-Induced Arterial Thrombosis in a Murine Model: Measurement of Occlusion and Sample Collection for Electron Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ferric Chloride-induced Thrombosis Mouse Model on Carotid Artery and Mesentery Vessel [jove.com]
- 4. Mouse model of arterial thrombosis [bio-protocol.org]
- 5. Standardizing a simpler, more sensitive and accurate tail bleeding assay in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 7. Screening Tests in Haemostasis: The APTT [practical-haemostasis.com]
- 8. atlas-medical.com [atlas-medical.com]
Preparing TM5007 Stock Solutions for Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the preparation of TM5007 stock solutions for use in cell culture experiments. These guidelines are intended to ensure the stability, solubility, and accurate concentration of this compound, enabling reliable experimental outcomes.
Quantitative Data Summary
For ease of reference, the key quantitative data for this compound is summarized in the table below.
| Property | Value | Reference |
| Molecular Weight | 560.67 g/mol | [1] |
| IC50 (PAI-1 Inhibition) | 29 µM | [1][2] |
| Recommended Solvent | Dimethyl sulfoxide (B87167) (DMSO) | |
| Recommended Stock Concentration | 10 mM - 50 mM in DMSO | |
| Storage of Stock Solution | -20°C for long-term (months to years) | [1] |
| 0-4°C for short-term (days to weeks) | [1] | |
| Typical Working Concentration | 1 µM - 50 µM in cell culture medium |
Experimental Protocols
Materials
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade, sterile
-
Sterile microcentrifuge tubes or vials
-
Sterile serological pipettes and pipette tips
-
Vortex mixer
-
Calibrated analytical balance
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics as required for the specific cell line.
Protocol for Preparing a 10 mM this compound Stock Solution in DMSO
-
Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination of the stock solution and cell cultures.
-
Weighing this compound:
-
Tare a sterile microcentrifuge tube on a calibrated analytical balance.
-
Carefully weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.61 mg of this compound (Molecular Weight = 560.67 g/mol ).
-
Calculation:
-
Volume (L) x Concentration (mol/L) = moles
-
0.001 L x 0.010 mol/L = 0.00001 moles
-
moles x Molecular Weight ( g/mol ) = mass (g)
-
0.00001 moles x 560.67 g/mol = 0.0056067 g = 5.61 mg
-
-
-
Dissolving this compound in DMSO:
-
Add the appropriate volume of sterile DMSO to the microcentrifuge tube containing the this compound powder. For a 10 mM stock solution, add 1 mL of DMSO for every 5.61 mg of this compound.
-
Vortex the solution thoroughly until the this compound powder is completely dissolved. Gentle warming in a 37°C water bath may be necessary to aid dissolution, but avoid excessive heat.
-
-
Sterilization (Optional but Recommended):
-
If the DMSO used was not pre-sterilized, the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO.
-
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This minimizes freeze-thaw cycles which can degrade the compound.
-
Store the aliquots at -20°C for long-term storage (months to years). For short-term storage (days to weeks), aliquots can be kept at 0-4°C in the dark.[1]
-
Protocol for Preparing Working Solutions in Cell Culture Medium
-
Thawing the Stock Solution:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
-
Dilution into Culture Medium:
-
It is crucial to perform a serial dilution of the concentrated DMSO stock solution into the cell culture medium to avoid precipitation of the compound. Direct dilution of a high concentration of DMSO into an aqueous solution can cause the compound to come out of solution.
-
For example, to prepare a final working concentration of 10 µM in 10 mL of cell culture medium from a 10 mM stock:
-
First, prepare an intermediate dilution by adding 10 µL of the 10 mM stock solution to 990 µL of sterile cell culture medium to get a 100 µM solution. Mix well by gentle pipetting.
-
Then, add 1 mL of the 100 µM intermediate solution to 9 mL of fresh cell culture medium to achieve the final 10 µM working concentration.
-
-
-
Vehicle Control:
-
It is essential to include a vehicle control in all experiments. This control should contain the same final concentration of DMSO as the this compound-treated samples to account for any effects of the solvent on the cells.
-
Signaling Pathways and Experimental Workflows
Caption: General experimental workflow for in vitro studies with this compound.
References
Application Notes and Protocols: TM5007 in Cardiovascular Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive overview of the use of TM5007 and its derivatives in cardiovascular disease research, including detailed experimental protocols and a summary of key quantitative data.
Mechanism of Action
Signaling Pathway
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and its analogs from preclinical studies.
| Compound | IC50 (μM) for PAI-1 | Reference(s) |
| This compound | 29 | [1] |
| TM5275 | 6.95 | [2] |
| TM5441 | Not explicitly stated, but potent | [3] |
Table 2: In Vivo Efficacy in Animal Models of Thrombosis
| Compound | Animal Model | Dose | Effect | Reference(s) |
| TM5275 | Rat Arteriovenous Shunt | 10 mg/kg | Significantly reduced blood clot weight | [2] |
| TM5275 | Rat Ferric Chloride-induced Carotid Artery Thrombosis | 3 mg/kg | Equivalent antithrombotic effect to clopidogrel | [4] |
Table 3: In Vivo Efficacy in an Animal Model of Hypertension
| Compound | Animal Model | Dose | Effect | Reference(s) |
| TM5441 | L-NAME-induced Hypertension (Mouse) | Not specified | Attenuated the development of hypertension and cardiac hypertrophy | [3][5] |
| TM5441 | L-NAME-induced Hypertension (Mouse) | Not specified | 34% reduction in periaortic fibrosis | [3][5] |
Experimental Protocols
Rat Arteriovenous (AV) Shunt Thrombosis Model
This model is used to evaluate the antithrombotic efficacy of compounds in vivo.
Experimental Workflow
Protocol:
-
Animal Preparation: Anesthetize male Sprague-Dawley rats (250-300g) with an appropriate anesthetic (e.g., sodium pentobarbital, 50 mg/kg, i.p.).
-
Surgical Procedure:
-
Make a midline cervical incision and expose the left carotid artery and right jugular vein.
-
Cannulate the carotid artery and jugular vein with polyethylene tubing (e.g., PE-50) filled with heparinized saline.
-
Connect the two cannulas with a central piece of tubing containing a cotton thread to form the arteriovenous shunt.
-
-
Compound Administration: Administer this compound, its analog, or vehicle control via the desired route (e.g., oral gavage, intravenous injection) at a predetermined time before initiating blood flow through the shunt.
-
Thrombosis Induction: Open the clamps on the tubing to allow blood to flow from the carotid artery to the jugular vein through the shunt for a specified period (e.g., 15-30 minutes).
-
Thrombus Collection and Measurement:
-
After the designated time, clamp the tubing and carefully remove the central piece containing the cotton thread and the formed thrombus.
-
Gently rinse the thrombus with saline and blot dry.
-
Weigh the cotton thread with the thrombus. The net weight of the thrombus is calculated by subtracting the initial weight of the cotton thread.
-
-
Data Analysis: Compare the mean thrombus weight between the treated and control groups to determine the antithrombotic efficacy of the test compound.
Ferric Chloride (FeCl₃)-Induced Carotid Artery Thrombosis Model
This model mimics thrombosis induced by endothelial injury.
Protocol:
-
Animal Preparation: Anesthetize rats as described in the AV shunt model.
-
Surgical Procedure:
-
Expose the common carotid artery through a midline cervical incision.
-
Carefully dissect the artery from the surrounding tissues.
-
Place a small piece of filter paper (e.g., 2x2 mm) saturated with a specific concentration of FeCl₃ solution (e.g., 35-50%) on top of the artery for a defined period (e.g., 3-10 minutes).
-
-
Compound Administration: Administer the test compound or vehicle at a specified time before or after the FeCl₃ application.
-
Thrombosis Monitoring:
-
Monitor blood flow in the carotid artery using a laser Doppler flowmeter or a similar device.
-
The time to occlusion is recorded as the time from FeCl₃ application to the cessation of blood flow.
-
-
Thrombus Analysis (Optional):
-
At the end of the experiment, the thrombosed arterial segment can be excised, weighed, and processed for histological analysis (e.g., Hematoxylin and Eosin staining) to visualize the thrombus.
-
-
Data Analysis: Compare the time to occlusion and/or thrombus weight between the treated and control groups.
Nω-Nitro-L-arginine Methyl Ester (L-NAME)-Induced Hypertension Model
This model is used to study hypertension and associated vascular and cardiac remodeling.
Protocol:
-
Animal Model: Use male C57BL/6 mice (8-10 weeks old).
-
Induction of Hypertension:
-
Administer L-NAME in the drinking water (e.g., 0.5 g/L) for a prolonged period (e.g., 4-8 weeks).
-
The control group receives regular drinking water.
-
-
Compound Administration: Co-administer TM5441 or vehicle in the diet or via oral gavage throughout the L-NAME treatment period.
-
Blood Pressure Measurement:
-
Measure systolic blood pressure at regular intervals (e.g., weekly or bi-weekly) using a non-invasive tail-cuff method.
-
-
Tissue Collection and Analysis:
-
At the end of the study, euthanize the animals and harvest the hearts and aortas.
-
Measure heart weight and calculate the heart weight to body weight ratio as an index of cardiac hypertrophy.
-
Process the aorta for histological analysis to assess periaortic fibrosis.
-
-
Histological Analysis of Periaortic Fibrosis:
-
Fix aortic tissue in 10% neutral buffered formalin and embed in paraffin.
-
Cut 5 µm sections and stain with Masson's trichrome or Picrosirius red to visualize collagen deposition.
-
Quantify the fibrotic area using image analysis software and express it as a percentage of the total vessel wall area.
-
-
Data Analysis: Compare blood pressure, cardiac hypertrophy, and the extent of periaortic fibrosis between the different treatment groups.
Conclusion
References
- 1. Regulation of TGF-β1/MAPK-mediated PAI-1 gene expression by the actin cytoskeleton in human mesangial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rat model of arterial thrombosis induced by ferric chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. Upregulation of PAI-1 is mediated through TGF-beta/Smad pathway in transplant arteriopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes: Western Blot Protocol for Analyzing PAI-1 Inhibition by TM5007
For Researchers, Scientists, and Drug Development Professionals
Introduction
Data Presentation
| Treatment Group | PAI-1/β-actin Ratio (Mean ± SD) | Fold Change vs. Control |
| Control (Vehicle) | 0.15 ± 0.03 | 1.0 |
| TGF-β1 (10 ng/mL) | 0.85 ± 0.12 | 5.7 |
| TGF-β1 (10 ng/mL) + TM5007 (50 µM) | 0.45 ± 0.08 | 3.0 |
| TGF-β1 (10 ng/mL) + this compound (100 µM) | 0.25 ± 0.05 | 1.7 |
| This compound (100 µM) | 0.14 ± 0.02 | 0.9 |
Table 2: Summary of Experimental Conditions
| Parameter | Description |
| Cell Line | Rat Hepatic Stellate Cells (HSC-T6) |
| Growth Medium | DMEM with 10% FBS |
| Plating Density | 2 x 10^5 cells/well in a 6-well plate |
| Starvation Medium | Serum-free DMEM for 24 hours prior to treatment |
| TGF-β1 Concentration | 10 ng/mL |
| This compound Concentrations | 50 µM and 100 µM |
| Incubation Time | 12 hours |
| Loading Control | β-actin |
Experimental Protocols
Detailed Western Blot Methodology for PAI-1 Inhibition by this compound
1. Cell Culture and Treatment
-
Culture HSC-T6 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere of 5% CO2.
-
Seed 2 x 10^5 cells per well in 6-well plates and allow them to adhere and grow to 70-80% confluency.
-
Prior to treatment, starve the cells in serum-free DMEM for 24 hours.
-
Prepare stock solutions of this compound in DMSO.
-
Treat the cells with the following conditions for 12 hours:
-
Vehicle control (DMSO)
-
TGF-β1 (10 ng/mL)
-
TGF-β1 (10 ng/mL) + this compound (50 µM)
-
TGF-β1 (10 ng/mL) + this compound (100 µM)
-
This compound (100 µM)
-
2. Protein Extraction
-
After treatment, wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Lyse the cells in 100 µL of ice-cold RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with a protease and phosphatase inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with vortexing every 10 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein extract) to a new tube and determine the protein concentration using a BCA protein assay kit.
3. SDS-PAGE and Western Blotting
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Add 4X Laemmli sample buffer to the protein lysates to a final concentration of 1X and boil at 95°C for 5 minutes.
-
Load 20-30 µg of protein per lane onto a 10% SDS-polyacrylamide gel.
-
Run the gel at 100V until the dye front reaches the bottom.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane at 100V for 90 minutes at 4°C.
-
Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG, 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
For the loading control, strip the membrane (if necessary) and re-probe with a primary antibody against β-actin (e.g., mouse monoclonal, 1:5000 dilution), followed by the appropriate HRP-conjugated secondary antibody.
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
Visualizations
Signaling Pathway Diagram
Experimental Workflow Diagram
References
Troubleshooting & Optimization
TM5007 solubility issues and recommended solvents
Technical Support Center: TM5007
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for dissolving this compound is Dimethyl Sulfoxide (DMSO).[1][2][3]
Q2: What is the known solubility of this compound in DMSO?
A2: this compound has a reported solubility of 10 mM in DMSO.[1] Other suppliers describe it as being "soluble" or "slightly soluble" in DMSO.[2]
Q3: Is this compound soluble in aqueous solutions like PBS?
A3: Direct solubility of this compound in aqueous buffers is expected to be low. To prepare a working solution in an aqueous buffer, it is recommended to first dissolve the compound in DMSO to create a concentrated stock solution and then dilute this stock solution with the aqueous buffer of choice.
Q4: Are there any known solubility issues with this compound?
A4: Like many small molecule inhibitors, this compound may have limited aqueous solubility. Precipitation may occur when diluting a DMSO stock solution into an aqueous buffer. Please refer to the troubleshooting guide below for recommendations on how to address this.
Q5: How should this compound be stored?
A5: this compound powder should be stored at -20°C for long-term storage.[2] A stock solution in DMSO can be stored at -80°C for up to one year.[2] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.
Quantitative Solubility Data
The following table summarizes the available quantitative solubility data for this compound.
| Solvent | Solubility | Source |
| DMSO | 10 mM | [1] |
Note: The molecular weight of this compound is 560.67 g/mol . Therefore, a 10 mM solution is equivalent to 5.61 mg/mL.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required mass of this compound: Based on the desired volume of the stock solution and a final concentration of 10 mM (MW = 560.67 g/mol ).
-
Example: For 1 mL of a 10 mM stock solution, you will need 5.61 mg of this compound.
-
-
Weigh the this compound: Carefully weigh the calculated amount of this compound powder in a sterile microcentrifuge tube or vial.
-
Add DMSO: Add the calculated volume of anhydrous DMSO to the tube containing the this compound powder.
-
Dissolve the compound:
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound does not fully dissolve, sonicate the solution in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure there are no visible particles.
-
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C.
Protocol 2: Preparation of a Working Solution for In Vivo Studies
Materials:
-
10 mM this compound stock solution in DMSO
-
0.5% Carboxymethyl cellulose (B213188) (CMC) sodium salt in sterile water
-
Sterile tubes
-
Vortex mixer
Procedure:
-
Determine the final desired concentration and volume: This will depend on the specific experimental design (e.g., animal weight, dosage in mg/kg).
-
Prepare the vehicle: Prepare a sterile 0.5% (w/v) solution of CMC in water.
-
Dilute the stock solution:
-
On the day of the experiment, thaw an aliquot of the 10 mM this compound in DMSO stock solution.
-
Add the required volume of the DMSO stock solution to the 0.5% CMC vehicle to achieve the final desired concentration.
-
Important: The final concentration of DMSO in the formulation should be kept as low as possible, ideally below 1%, to avoid potential toxicity.
-
-
Mix thoroughly: Vortex the solution immediately and vigorously to ensure a uniform suspension.
-
Administer immediately: Use the freshly prepared formulation for oral gavage. Do not store the diluted aqueous formulation.
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| This compound powder does not dissolve in DMSO at 10 mM. | - Impure this compound- Incorrect solvent volume- Insufficient mixing | - Ensure the purity of the compound.- Re-check calculations for mass and volume.- Increase vortexing time or use sonication. Gentle warming (to 37°C) can also be attempted, but be mindful of potential compound degradation. |
| Precipitation occurs when diluting the DMSO stock solution into an aqueous buffer (e.g., PBS). | - Low aqueous solubility of this compound.- The final concentration in the aqueous buffer is too high. | - Vortex the solution vigorously for an extended period.- Try sonicating the solution.- Increase the proportion of the vehicle or decrease the final concentration of this compound.- Consider using a different formulation vehicle, such as a solution containing a low percentage of a surfactant like Tween® 80 or a solubilizing agent like cyclodextrin. |
| Inconsistent experimental results. | - Incomplete dissolution of this compound.- Degradation of this compound in solution.- Freeze-thaw cycles of the stock solution. | - Always ensure the compound is fully dissolved before use.- Prepare fresh working solutions from the frozen stock for each experiment.- Aliquot the stock solution to avoid repeated freeze-thaw cycles. |
Visualizations
Caption: Workflow for preparing this compound stock and working solutions.
References
Technical Support Center: Enhancing the Stability of TM5007 in Cell Culture Media
Frequently Asked Questions (FAQs)
Q1: What is TM5007 and what is its mechanism of action?
Q2: I am observing precipitation of this compound after diluting my stock solution in cell culture media. What could be the cause and how can I prevent this?
Precipitation of hydrophobic small molecules like this compound upon dilution into aqueous media is a common issue. This is often due to the compound's low aqueous solubility. Here are some strategies to address this:
-
Optimize Solvent Concentration: While Dimethyl Sulfoxide (DMSO) is a common solvent for preparing stock solutions, its final concentration in the cell culture medium should be kept to a minimum, ideally below 0.1%, to avoid solvent-induced artifacts and cytotoxicity. However, a slightly higher but still non-toxic concentration (e.g., up to 0.5%) might be necessary to maintain solubility. Always include a vehicle control with the same final DMSO concentration in your experiments.
-
Lower the Final Concentration: The concentration of this compound you are using might be exceeding its solubility limit in the cell culture medium. Try using a lower final concentration if your experimental design allows.
-
Use a Different Solvent: If DMSO is problematic, consider other solvents like ethanol (B145695) or dimethylformamide (DMF) for your stock solution. However, always test the compatibility of the solvent with your cell line.
-
Prepare Fresh Dilutions: Always prepare fresh dilutions of this compound in your cell culture medium immediately before use. Avoid using solutions that have been stored for extended periods, as precipitation can occur over time.
Q3: My experimental results with this compound are inconsistent. Could this be related to its stability in the culture media?
Yes, inconsistent results are often a sign of compound instability. Small molecules can degrade in cell culture media over time due to factors like hydrolysis, oxidation, or enzymatic degradation by components in the serum. To address this:
-
Assess Compound Stability: Perform a stability study of this compound in your specific cell culture medium. This involves incubating the compound in the medium for different durations and then measuring its concentration, for example, by using High-Performance Liquid Chromatography (HPLC).
-
Replenish the Compound: If you find that this compound degrades significantly over the course of your experiment, consider replenishing the medium with freshly prepared this compound at regular intervals.
-
Use Serum-Free Media (if possible): If your cell line can be maintained in serum-free media for the duration of the experiment, this can sometimes reduce enzymatic degradation of the compound.
Troubleshooting Guide
This guide addresses specific issues you might encounter when using this compound in your experiments.
| Issue | Possible Cause | Recommended Solution |
| Precipitation in stock solution | Poor solubility in the chosen solvent. | Try a different solvent (e.g., ethanol, DMF). Gentle warming or sonication might help dissolve the compound. Always centrifuge the stock solution before use and use the clear supernatant. |
| Loss of activity in a time-course experiment | Degradation of this compound in the cell culture medium. | Perform a stability assay to determine the half-life of this compound in your medium. Replenish the compound at appropriate time points. |
| High background in cell-based assays | Compound aggregation at high concentrations. | Visually inspect the solution for cloudiness. Perform a dose-response curve; aggregators often show a steep curve. Consider adding a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100) to your assay buffer if it doesn't affect your cells. |
| Vehicle control (DMSO) shows a biological effect | The final concentration of DMSO is too high. | Keep the final DMSO concentration below 0.5%, and ideally below 0.1%. Ensure all wells, including the untreated control, have the same final DMSO concentration. |
Experimental Protocols
Protocol 1: Assessment of this compound Solubility in Cell Culture Media
This protocol provides a method to determine the kinetic solubility of this compound in your specific cell culture medium.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO)
-
Your cell culture medium of interest (e.g., DMEM, RPMI-1640)
-
96-well clear bottom plate
-
Plate reader capable of measuring absorbance
Procedure:
-
Prepare a high-concentration stock solution: Dissolve this compound in 100% DMSO to a concentration of 10 mM.
-
Serial Dilution: Perform a serial dilution of the 10 mM stock solution in DMSO to create a range of concentrations (e.g., 5 mM, 2.5 mM, 1.25 mM, etc.).
-
Dilution in Media: Add a small volume (e.g., 2 µL) of each DMSO dilution to a larger volume (e.g., 98 µL) of your pre-warmed cell culture medium in the wells of a 96-well plate. This will result in a 1:50 dilution.
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Visual Inspection: After incubation, visually inspect the wells for any signs of precipitation.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength where this compound absorbs light (if known) or at a wavelength where light scattering due to precipitation can be detected (e.g., 600 nm). An increase in absorbance compared to the vehicle control indicates precipitation.
Protocol 2: Stability Assessment of this compound in Cell Culture Media using HPLC
This protocol outlines a method to determine the stability of this compound in your cell culture medium over time.
Materials:
-
This compound
-
Your cell culture medium of interest
-
Incubator at 37°C with 5% CO2
-
Acetonitrile (B52724) (ACN) or other suitable organic solvent
-
HPLC system with a suitable column (e.g., C18)
Procedure:
-
Prepare this compound solution: Prepare a solution of this compound in your cell culture medium at the final working concentration you use in your experiments.
-
Time Points: Aliquot the solution into several tubes, one for each time point you want to test (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Incubation: Place the tubes in a 37°C incubator.
-
Sample Collection: At each time point, remove one tube.
-
Quenching: Immediately stop any potential degradation by adding an equal volume of cold acetonitrile to the sample. This will also precipitate proteins.
-
Centrifugation: Centrifuge the sample to pellet the precipitated proteins.
-
HPLC Analysis: Transfer the supernatant to an HPLC vial and analyze the concentration of this compound.
-
Data Analysis: Plot the percentage of this compound remaining at each time point relative to the T=0 sample to determine its stability profile.
Visualizing Workflows and Pathways
Caption: Workflow for assessing the solubility of this compound in cell culture media.
Caption: Workflow for assessing the stability of this compound in cell culture media.
Potential off-target effects of the PAI-1 inhibitor TM5007
Frequently Asked Questions (FAQs)
A3: For in vivo studies, careful planning is crucial for obtaining meaningful results. Based on studies with inhibitors like TM5441, consider the following:
-
Route of Administration and Dosing: TM5275, TM5441, and TM5614 are orally bioavailable. The dose and frequency of administration should be based on pharmacokinetic and pharmacodynamic data. For example, in a murine model of diet-induced obesity, TM5441 was administered daily by oral gavage at a dose of 20 mg/kg.[4][5]
-
Vehicle Control: Always include a vehicle control group to account for any effects of the solvent used to dissolve the inhibitor. For instance, TM5441 has been administered in a 0.25% carboxymethyl cellulose (B213188) solution.[4]
Troubleshooting Guides
Troubleshooting Inconsistent PAI-1 Activity Assay Results
| Problem | Possible Cause | Recommended Solution |
| High background in chromogenic assay | Interference from other proteases in the sample. | Use a more specific plasmin substrate or consider a bioimmunoassay that is less prone to such interference.[2] |
| Low signal or no inhibition detected | 1. Inactive PAI-1 protein.2. Inhibitor precipitation.3. Incorrect assay conditions. | 1. Use a fresh batch of recombinant PAI-1 and verify its activity.2. Check the solubility of the inhibitor in your assay buffer. Consider using a different solvent or adding a small amount of a non-ionic detergent.3. Optimize incubation times and temperatures. |
| High well-to-well variability in ELISA | 1. Inadequate plate washing.2. Pipetting errors.3. Bubbles in wells. | 1. Ensure thorough washing between steps to remove unbound reagents.2. Use calibrated pipettes and be consistent with your technique.3. Carefully inspect wells for bubbles before reading the plate. |
Troubleshooting Unexpected In Vivo Effects
| Problem | Possible Cause | Recommended Solution |
| Lack of efficacy | 1. Insufficient dose or bioavailability.2. Rapid metabolism of the inhibitor. | 1. Perform a dose-response study. Measure plasma concentrations of the inhibitor to confirm exposure.2. Investigate the metabolic stability of the compound. |
| Toxicity or adverse events | 1. On-target toxicity (e.g., bleeding).2. Off-target effects. | 1. Monitor for signs of bleeding and consider dose reduction.2. Use a second, structurally unrelated PAI-1 inhibitor to confirm the effect is target-related. Conduct a preliminary off-target screen. |
Quantitative Data Summary
| Inhibitor | Target | IC50 | Off-Target Activity |
| TM5275 | PAI-1 | 6.95 µM | Does not interfere with other serpin/serine protease systems up to 100 µM. |
| TM5441 | PAI-1 | 13.9 - 51.1 µM (cell viability) | Does not inhibit antithrombin III or α2-antiplasmin. |
| TM5614 | PAI-1 | Not specified in search results | Downregulates PCSK9 at the transcriptional level.[7][8] |
Experimental Protocols
Chromogenic PAI-1 Activity Assay
This protocol is a general guideline based on the principles of commercially available kits.[9][10]
-
Reagent Preparation: Prepare assay buffer, a known concentration of active tPA, plasminogen, and a chromogenic plasmin substrate according to the manufacturer's instructions.
-
Plasminogen Activation: Add plasminogen and the chromogenic plasmin substrate to each well. The residual active tPA will convert plasminogen to plasmin, which in turn cleaves the chromogenic substrate.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.
PAI-1 ELISA (Enzyme-Linked Immunosorbent Assay)
-
Blocking: Block the remaining protein-binding sites in the coated wells by adding a blocking buffer. Incubate and wash.
-
Enzyme Conjugate Incubation: Add a streptavidin-horseradish peroxidase (HRP) conjugate. This will bind to the biotinylated detection antibody. Incubate and wash.
-
Substrate Addition: Add a TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution. The HRP enzyme will catalyze a color change.
-
Reaction Stoppage and Reading: Stop the reaction by adding a stop solution (e.g., sulfuric acid). Read the absorbance at 450 nm.
Visualizations
Caption: Experimental workflow for investigating potential off-target effects.
References
- 1. What PAI-1 inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 2. PAI-1 Assays [practical-haemostasis.com]
- 3. labcorp.com [labcorp.com]
- 4. A novel plasminogen activator inhibitor‐1 inhibitor, TM5441, protects against high‐fat diet‐induced obesity and adipocyte injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel plasminogen activator inhibitor-1 inhibitor, TM5441, protects against high-fat diet-induced obesity and adipocyte injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Plasminogen Activator Inhibitor-1 in Cancer: Rationale and Insight for Future Therapeutic Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Human PAI1 ELISA Kit (SERPINE1) (ab269373) | Abcam [abcam.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. resources.novusbio.com [resources.novusbio.com]
- 10. content.abcam.com [content.abcam.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. raybiotech.com [raybiotech.com]
Technical Support Center: TM5007 In Vivo Experiments
Frequently Asked Questions (FAQs)
Q1: What is TM5007 and what is its primary mechanism of action?
Q2: What are the primary in vivo applications of this compound?
A2: this compound has been shown to be effective in in vivo models of thrombosis and fibrosis. Specifically, it has demonstrated efficacy in a rat arteriovenous (AV) shunt model, a mouse model of ferric chloride-induced thrombosis, and a mouse model of bleomycin-induced pulmonary fibrosis.[1]
Q3: What is the recommended route of administration for this compound in mice?
A3: this compound is orally active and can be administered via oral gavage.[1] This method is often preferred for its convenience and relevance to potential clinical applications. For detailed procedures on oral gavage in mice, please refer to established protocols.
Troubleshooting Guide
This guide addresses specific issues that may arise during in vivo experiments with this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Solubility/Precipitation during Formulation | This compound is a hydrophobic compound with limited aqueous solubility. The chosen vehicle may not be optimal. | - Use a co-solvent system. A common vehicle for oral gavage of hydrophobic compounds in mice is a mixture of DMSO, PEG300, Tween-80, and saline. A typical ratio is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. For mice with potential sensitivities, the DMSO concentration can be reduced to 2%. - Prepare the formulation fresh before each use. - Vortex or sonicate the mixture thoroughly to ensure a uniform suspension. |
| Inconsistent Efficacy in Thrombosis Models | - Animal Model Variability: Different thrombosis models (e.g., ferric chloride-induced, IVC ligation, stenosis) have different mechanisms and sensitivities. The ferric chloride model, for instance, induces significant vessel wall injury. The IVC ligation model creates complete stasis, which may not be representative of all clinical scenarios. - Procedural Inconsistencies: Minor variations in surgical procedures, such as the application of ferric chloride or the degree of vessel ligation, can lead to significant differences in thrombus size. | - Model Selection: Carefully select the thrombosis model that best suits the research question. The IVC stenosis model, for example, allows for the study of thrombosis under conditions of altered blood flow. - Standardize Procedures: Ensure all surgical procedures are performed consistently. This includes standardizing the concentration and application time of ferric chloride, and the degree of ligation in stenosis models. It is also important to be mindful of the anatomical variations in the murine venous system. |
| High Variability in Bleomycin-Induced Pulmonary Fibrosis Model | - Bleomycin (B88199) Administration: The route and method of bleomycin administration (intratracheal, intraperitoneal, intravenous) can significantly impact the severity and distribution of fibrosis. Intratracheal instillation is a common method but requires precision to ensure consistent delivery to the lungs. - Mouse Strain: The fibrotic response to bleomycin is strain-dependent. C57BL/6 mice are known to be more susceptible to developing pulmonary fibrosis compared to BALB/c mice. | - Consistent Administration: Use a consistent and well-validated method for bleomycin administration. For intratracheal delivery, ensure proper technique to avoid variability. - Strain Selection: Use a susceptible mouse strain like C57BL/6 for robust and reproducible fibrosis induction. |
| Unexpected Animal Mortality or Adverse Effects | - Vehicle Toxicity: High concentrations of solvents like DMSO can be toxic to animals. - Compound Toxicity: While a specific toxicity profile for this compound is not readily available in the public domain, high doses of any compound can lead to adverse effects. | - Vehicle Optimization: Keep the concentration of DMSO and other organic solvents as low as possible. For sensitive mouse strains, consider reducing the DMSO concentration in the vehicle. Always include a vehicle-only control group to assess the effects of the formulation itself. - Dose-Response Studies: Conduct a dose-response study to determine the optimal therapeutic dose with minimal toxicity. Start with a low dose and escalate to find the therapeutic window. |
Experimental Protocols
Bleomycin-Induced Pulmonary Fibrosis Model in C57BL/6 Mice
This protocol provides a general framework for inducing pulmonary fibrosis in mice to test the efficacy of this compound.
-
Animal Model: Use 8-10 week old male C57BL/6 mice.
-
Bleomycin Administration (Intratracheal Instillation):
-
Anesthetize the mouse using an appropriate anesthetic agent.
-
Make a small incision in the neck to expose the trachea.
-
Using a fine-gauge needle, instill a single dose of bleomycin (typically 1.5-3.0 U/kg) in a small volume of sterile saline (e.g., 50 µL) directly into the trachea.
-
Suture the incision and allow the mouse to recover.
-
-
This compound Administration (Oral Gavage):
-
Prepare the this compound formulation in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline).
-
Include a vehicle control group and a bleomycin-only control group.
-
-
Efficacy Assessment:
-
Sacrifice mice at a predetermined endpoint (e.g., day 14 or 21).
-
Collect bronchoalveolar lavage fluid (BALF) for cell counts and cytokine analysis.
-
Harvest the lungs for histopathological analysis (e.g., Masson's trichrome staining for collagen) and quantification of collagen content (e.g., Sircol assay).
-
Ferric Chloride-Induced Carotid Artery Thrombosis Model in Mice
This protocol outlines a common method for inducing arterial thrombosis to evaluate the antithrombotic effects of this compound.
-
Animal Model: Use 8-12 week old male mice.
-
Surgical Procedure:
-
Anesthetize the mouse and make a midline cervical incision to expose the common carotid artery.
-
Carefully dissect the artery from the surrounding tissue.
-
-
Thrombus Induction:
-
Apply a small piece of filter paper saturated with ferric chloride solution (typically 5-10%) to the adventitial surface of the carotid artery for a short duration (e.g., 3 minutes).
-
Remove the filter paper and monitor blood flow using a Doppler flow probe.
-
-
This compound Administration (Oral Gavage):
-
Administer this compound orally at the desired dose at a specified time point before the induction of thrombosis (e.g., 1-2 hours prior).
-
Include a vehicle control group.
-
-
Efficacy Assessment:
-
Measure the time to vessel occlusion using the Doppler flow probe.
-
At the end of the experiment, the thrombosed arterial segment can be excised, and the thrombus can be weighed.
-
Signaling Pathways and Experimental Workflows
PAI-1 Signaling in Fibrosis and its Inhibition by this compound
General Workflow for In Vivo Efficacy Testing of this compound
This diagram outlines the typical steps involved in an in vivo study to assess the efficacy of this compound.
Caption: A typical workflow for this compound in vivo efficacy studies.
JAK/STAT Signaling Pathway
References
Technical Support Center: Optimizing TM5007 Concentration for Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of TM5007 for various cell-based assays. The information is presented in a question-and-answer format to directly address common issues and queries.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
Q2: What is the reported IC50 value for this compound?
Q3: What are the potential applications of this compound in cell-based assays?
PAI-1 Signaling Pathway
Troubleshooting Guide
Issue 1: No observable effect of this compound in my cell-based assay.
| Possible Cause | Troubleshooting Steps |
| Concentration too low | The enzymatic IC50 of 29 µM is a starting point. Cellular uptake and other factors may require higher concentrations. Perform a dose-response experiment with a wider concentration range (e.g., 1 µM to 100 µM). |
| Compound instability | Small molecules can be unstable in cell culture media at 37°C. Prepare fresh stock solutions and working dilutions for each experiment. Test the stability of this compound in your specific media over the time course of your experiment.[9] |
| Incorrect solvent or final solvent concentration | Ensure this compound is fully dissolved in a suitable solvent (e.g., DMSO) before further dilution in culture medium. The final concentration of the solvent in the culture medium should be low (typically <0.1%) and consistent across all wells, including controls. |
| Cell line insensitivity | The cell line you are using may not express PAI-1 or the relevant downstream signaling components. Verify PAI-1 expression in your cell line using techniques like Western blot or qPCR. |
Issue 2: High cytotoxicity observed even at low concentrations of this compound.
| Possible Cause | Troubleshooting Steps |
| Off-target effects | At high concentrations, small molecules can have off-target effects leading to cytotoxicity.[10] Perform a cytotoxicity assay (e.g., MTT, CellTiter-Glo) to determine the cytotoxic concentration range for your specific cell line. |
| Solvent toxicity | High concentrations of solvents like DMSO can be toxic to cells. Ensure the final solvent concentration is well below the toxic threshold for your cell line (typically <0.5%).[11] |
| Compound aggregation | At high concentrations, small molecules can form aggregates that are cytotoxic.[12] Visually inspect your stock and working solutions for any precipitation. The inclusion of a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100) in biochemical assays can sometimes mitigate aggregation.[12] |
Issue 3: High variability between replicate wells.
| Possible Cause | Troubleshooting Steps |
| Inconsistent cell seeding | Ensure a homogenous single-cell suspension before and during plating. Mix the cell suspension gently between pipetting. |
| Edge effects in multi-well plates | Evaporation from the outer wells of a plate can concentrate the compound and affect cell growth. Avoid using the outermost wells for experimental samples; instead, fill them with sterile media or PBS. |
| Pipetting errors | Use calibrated pipettes and proper technique. For small volumes, use low-retention pipette tips. |
Experimental Protocols
The following are generalized protocols for common cell-based assays. It is crucial to optimize these protocols, particularly the concentration of this compound, for your specific cell line and experimental conditions.
Protocol 1: Cell Viability/Cytotoxicity Assay (MTT Assay)
This protocol is to determine the effect of this compound on cell viability and to establish a non-toxic working concentration range.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound
-
DMSO (or other suitable solvent)
-
96-well clear flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. From this, prepare a series of working solutions in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle control (medium with the same final concentration of DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percent viability against the log of the this compound concentration to determine the IC50 for cytotoxicity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Structural Insight into the Two-Step Mechanism of PAI-1 Inhibition by Small Molecule TM5484 [mdpi.com]
- 3. A Narrative Review on Plasminogen Activator Inhibitor-1 and Its (Patho)Physiological Role: To Target or Not to Target? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Targeting PAI-1 in Cardiovascular Disease: Structural Insights Into PAI-1 Functionality and Inhibition [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
How to avoid TM5007 precipitation in aqueous solutions
Troubleshooting Guide & FAQs
This section addresses common issues and questions related to TM5007 solubility and provides practical solutions to prevent precipitation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
Q2: I observed precipitation after adding my this compound stock solution to my aqueous buffer. What should I do?
If you observe precipitation, it is recommended to discard the solution and prepare a new one. The presence of precipitate indicates that the concentration of this compound has exceeded its solubility limit in your specific aqueous medium, which can lead to inaccurate experimental results. Review the troubleshooting steps below to identify and address the potential cause of precipitation.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
For hydrophobic small molecules like this compound, it is best practice to prepare a high-concentration stock solution in an organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a common choice for this purpose. Ensure you are using anhydrous (water-free) DMSO, as water content can lower the solubility of the compound in the stock solution.
Q4: How can I avoid precipitation when diluting my this compound DMSO stock into an aqueous buffer?
Precipitation often occurs when a concentrated organic stock solution is diluted into an aqueous buffer. To prevent this, add the DMSO stock solution to the aqueous buffer dropwise while vortexing or swirling the buffer. This rapid mixing helps to disperse the compound quickly and avoid localized high concentrations that can lead to precipitation.
Troubleshooting Common Precipitation Issues
| Problem | Potential Cause | Recommended Solution |
| Immediate Precipitation | The final concentration of this compound exceeds its solubility in the aqueous buffer. | Determine the maximum soluble concentration of this compound in your specific buffer system empirically. Perform a serial dilution to find the highest concentration that remains in solution. |
| The percentage of organic solvent (e.g., DMSO) in the final solution is too low to maintain solubility. | While keeping the organic solvent concentration low is often necessary for biological assays, a slight increase may be required. However, always consider the tolerance of your experimental system to the solvent. | |
| Precipitation Over Time | The compound is not stable in the aqueous solution at the experimental temperature or pH. | Prepare working solutions fresh for each experiment. Avoid storing diluted aqueous solutions of this compound for extended periods. Ensure the pH of your buffer is optimal for this compound solubility. |
| Interaction with components in the media, such as serum proteins. | If using serum-containing media, consider reducing the serum concentration or using a serum-free formulation if compatible with your cells. Pre-incubating the diluted this compound in serum-free media before adding it to the final culture may also help.[4] | |
| Micro-precipitation (Not Visible) | Small, invisible aggregates may be forming, reducing the effective concentration of the compound. | Consider adding a low concentration of a non-ionic surfactant (e.g., 0.01% Tween-20 or Triton X-100) or a carrier protein like bovine serum albumin (BSA) to the assay buffer to enhance solubility.[5] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol provides a general guideline for preparing a this compound stock solution and subsequent aqueous working solutions to minimize precipitation.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Target aqueous buffer (e.g., PBS, cell culture media)
Procedure:
-
Prepare a High-Concentration Stock Solution:
-
Accurately weigh a known amount of this compound powder.
-
Dissolve the powder in 100% anhydrous DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Ensure the compound is completely dissolved by vortexing. Gentle sonication can be used if necessary.
-
-
Prepare Intermediate Dilutions (Optional):
-
If very low final concentrations are required, create a series of intermediate dilutions from the stock solution using 100% DMSO.
-
-
Prepare the Final Working Solution:
-
Warm the target aqueous buffer to the experimental temperature.
-
While vortexing the buffer, add the required volume of the this compound DMSO stock solution dropwise to achieve the desired final concentration.
-
Crucially, add the stock solution to the buffer, not the other way around. This ensures rapid dispersion.
-
Visually inspect the solution for any signs of precipitation.
-
Protocol 2: Determining the Maximum Soluble Concentration of this compound
This protocol outlines a method to empirically determine the solubility limit of this compound in your specific aqueous buffer.
Materials:
-
This compound DMSO stock solution (e.g., 10 mM)
-
Target aqueous buffer
-
Sterile microcentrifuge tubes or a 96-well plate
-
Vortex mixer
Procedure:
-
In a series of sterile tubes or wells, add a fixed volume of your target aqueous buffer (e.g., 1 mL).
-
Add increasing volumes of the this compound DMSO stock to each tube to achieve a range of final concentrations (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM, 100 µM).
-
Remember to add the DMSO stock dropwise while gently mixing.
-
Include a control tube with the highest volume of DMSO used to ensure the solvent itself is not causing any issues.
-
Incubate the solutions under your experimental conditions (e.g., 37°C for 1 hour).
-
Visually inspect each tube for any signs of precipitation (cloudiness or visible particles). A spectrophotometer can also be used to measure light scattering for a more quantitative assessment.
-
The highest concentration that remains clear is the maximum soluble concentration of this compound under these conditions.
Visualizations
Below are diagrams illustrating a relevant signaling pathway and a logical workflow for troubleshooting precipitation issues.
Caption: A logical workflow for troubleshooting this compound precipitation issues.
References
TM5007 Technical Support Center: Interpreting Unexpected Results
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: We are not observing the expected increase in fibrinolytic activity in our in vitro clot lysis assay after TM5007 treatment. What could be the cause?
Answer:
A lack of effect in a clot lysis assay can stem from several factors, ranging from compound handling to assay setup. Below is a troubleshooting workflow and common pitfalls to consider.
Caption: Troubleshooting workflow for absent this compound-induced fibrinolysis.
This table provides a typical range of results for a successful experiment versus a failed one.
| Parameter | Expected Outcome (with this compound) | Observed (Problematic) Outcome | Potential Cause |
| Time to 50% Lysis (T1/2) | 15 - 25 minutes | > 60 minutes or no lysis | Inactive this compound, insufficient tPA/plasminogen, high PAI-1 |
| Lag Phase | Shortened compared to control | No change from control | This compound not effectively inhibiting PAI-1 |
| Max Lysis Rate | Increased compared to control | No change from control | Assay conditions suboptimal |
-
Preparation: Prepare human plasma, tissue plasminogen activator (tPA), thrombin, and this compound working solutions in a suitable buffer (e.g., Tris-buffered saline).
-
Assay Plate Setup: In a 96-well plate, add 50 µL of plasma.
-
Clot Formation: Add 20 µL of a tPA/thrombin mixture to initiate clotting and fibrinolysis simultaneously.
-
Measurement: Read the absorbance (OD at 405 nm) of the plate every minute for 2 hours at 37°C in a plate reader.
-
Analysis: Calculate the time required for a 50% reduction in absorbance, which corresponds to the clot lysis time.
Question 2: We treated a cancer cell line with this compound expecting to see an impact on pathways related to metastasis, but instead, we found an unexpected increase in STAT3 phosphorylation. Why is this happening?
Answer:
-
Cell Culture and Treatment: Plate your cancer cell line of interest. Once they reach 70-80% confluency, treat with this compound (e.g., 30 µM) or vehicle for various time points (e.g., 0, 15, 30, 60 minutes).
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a 10% polyacrylamide gel and run until adequate separation is achieved.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour. Incubate with a primary antibody against p-STAT3 (Tyr705) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the signal using an ECL substrate and an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe for total STAT3 and a loading control (e.g., GAPDH or β-actin) to normalize the data.
Question 3: We are seeing high variability in the anti-fibrotic effects of this compound in our bleomycin-induced lung fibrosis animal model. How can we improve consistency?
Answer:
In vivo experiments inherently have more variables than in vitro work. Consistency in animal models, especially for fibrosis, requires strict adherence to protocols and careful consideration of experimental parameters. This compound has been shown to prevent the fibrotic process initiated by bleomycin (B88199) in mouse lungs[1].
| Parameter | Recommendation | Reason for Variability |
| Animal Strain/Age/Sex | Use a consistent strain (e.g., C57BL/6), age (8-10 weeks), and sex for all groups. | Genetic background, age, and hormonal differences can significantly affect fibrotic response. |
| Bleomycin Delivery | Use orotracheal or intratracheal instillation for direct lung delivery. Ensure consistent volume and concentration. | Inconsistent delivery can lead to variable initial lung injury. |
| This compound Formulation | Ensure this compound is fully solubilized and stable in the vehicle. Prepare fresh daily if necessary. | Compound precipitation or degradation leads to inaccurate dosing. |
| Route of Administration | Oral gavage is common for this compound. Ensure proper technique to avoid stress and incorrect delivery. | Stress can induce physiological changes; incorrect gavage can cause injury or inconsistent absorption. |
| Timing of Treatment | Start treatment at a consistent time point relative to bleomycin injury (e.g., prophylactic or therapeutic). | The timing of intervention is critical in modeling disease progression. |
-
Acclimatization: Acclimate mice (e.g., C57BL/6, 8-10 weeks old) for at least one week before the experiment.
-
Anesthesia: Anesthetize mice using a suitable anesthetic (e.g., isoflurane).
-
Bleomycin Instillation: Administer a single dose of bleomycin sulfate (B86663) (e.g., 1.5 - 3.0 U/kg) in sterile saline via orotracheal instillation. Control animals receive saline only.
-
This compound Treatment: Begin daily administration of this compound (formulated in a suitable vehicle like 0.5% methylcellulose) or vehicle control via oral gavage. The treatment can start one day before bleomycin (prophylactic) or several days after (therapeutic).
-
Monitoring: Monitor animals daily for weight loss and signs of distress.
-
Endpoint Analysis: At day 14 or 21, euthanize the animals. Harvest the lungs for analysis.
-
Fibrosis Assessment:
-
Histology: Perfuse and fix one lung lobe in formalin for paraffin (B1166041) embedding. Stain sections with Masson's Trichrome to visualize collagen deposition. Score fibrosis using the Ashcroft scoring system.
-
Biochemistry: Homogenize the remaining lung tissue to measure collagen content using a Sircol Collagen Assay.
-
Question 4: What is the recommended workflow for preparing and validating a new batch of this compound for our experiments?
Answer:
Proper preparation and validation of your small molecule inhibitor are critical to ensure the reliability and reproducibility of your results.
Caption: Workflow for the quality control of a new this compound batch.
Based on available data, the molecular weight of this compound is approximately 560.02 g/mol [2]. Always refer to the batch-specific information provided by the supplier for precise calculations[1].
References
Technical Support Center: TM5007 Vehicle Control for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of TM5007 in in vivo studies. It includes frequently asked questions (FAQs) and troubleshooting guides in a user-friendly question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
Q2: What are the primary in vivo applications of this compound?
A2: Based on preclinical studies, this compound is primarily investigated for its antithrombotic and antifibrotic effects. Key in vivo models where this compound has been evaluated include:
-
Thrombosis Models: Such as the rat arteriovenous (AV) shunt model and the mouse ferric chloride-induced arterial thrombosis model to assess its ability to prevent blood clot formation.[1]
-
Fibrosis Models: Particularly the bleomycin-induced lung fibrosis model in mice, to evaluate its potential to prevent the development of fibrotic tissue.[1]
Q3: What is a suitable vehicle for the oral administration of this compound in mice and rats?
A3: While the specific vehicle used for the oral administration of this compound in the key published preclinical studies is not explicitly detailed, common practice for hydrophobic molecules in rodents involves the use of vehicles such as corn oil, carboxymethyl cellulose (B213188) (CMC), or dimethyl sulfoxide (B87167) (DMSO) often in combination with aqueous solutions like saline or water. For oral gavage, it is crucial to select a vehicle that ensures the solubility and stability of this compound and is well-tolerated by the animals.
Q4: What is a typical dose range for this compound in in vivo studies?
A4: The effective dose of this compound can vary depending on the animal model and the endpoint being measured. In a rat arteriovenous shunt model, a dose of 300 mg/kg was shown to be effective.[1] In a mouse model of ferric chloride-induced thrombosis, oral pretreatment with 200 mg/kg twice daily for four days was efficacious.[1] Researchers should perform dose-response studies to determine the optimal dose for their specific experimental conditions.
Troubleshooting Guides
Formulation and Administration
Q5: I am observing precipitation of this compound in my vehicle. What should I do?
A5:
-
Solubility Testing: First, ensure you have accurate solubility data for this compound in your chosen vehicle. If this information is not available, perform small-scale solubility tests with different vehicles (e.g., corn oil, 0.5% CMC, 5% DMSO in saline) to identify a suitable one.
-
Sonication and Heating: Gentle sonication and warming of the vehicle can aid in the dissolution of the compound. However, be cautious about the temperature to avoid degradation of this compound.
-
pH Adjustment: For some compounds, adjusting the pH of the vehicle can improve solubility. This should be done with caution and within a physiologically acceptable range (typically pH 5-9 for oral administration).
-
Suspension Formulation: If this compound has poor solubility, creating a homogenous suspension may be necessary. This requires vigorous mixing (e.g., vortexing, homogenization) immediately before each administration to ensure uniform dosing.
Q6: The animals are showing signs of distress (e.g., gagging, fluid from the nose) during or after oral gavage. What is the cause and how can I prevent it?
A6: This is a critical issue that may indicate incorrect gavage technique, leading to aspiration of the compound into the lungs.
-
Proper Restraint: Ensure the mouse or rat is properly restrained with the head and body in a straight line to facilitate the passage of the gavage needle into the esophagus.
-
Correct Needle Size and Placement: Use a flexible, ball-tipped gavage needle of the appropriate size for the animal. Measure the needle from the tip of the animal's nose to the last rib to ensure it reaches the stomach. Insert the needle gently along the side of the mouth and over the tongue. If you feel resistance, do not force it.
-
Slow Administration: Administer the vehicle and compound slowly to allow the animal to swallow.
-
Volume Limits: Do not exceed the recommended maximum oral gavage volumes for the species and weight of the animal (typically 10 ml/kg for mice).
Experimental Results
Q7: I am not observing the expected antithrombotic or antifibrotic effect of this compound. What are the possible reasons?
A7:
-
Dosing Issues:
-
Inadequate Dose: The dose may be too low for your specific model. Refer to the literature and consider performing a dose-response study.
-
Incorrect Dosing Frequency or Duration: The timing and length of treatment are crucial. For example, in the bleomycin-induced fibrosis model, therapeutic intervention (after the initial inflammatory phase) may require a different dosing schedule than prophylactic treatment.
-
Poor Bioavailability: The chosen vehicle may not be optimal for absorption. Re-evaluate the formulation.
-
-
Model-Specific Factors:
-
Timing of Induction and Treatment: The timing of this compound administration relative to the induction of thrombosis or fibrosis is critical.
-
Severity of the Model: An overly severe disease model may overwhelm the therapeutic effect of the compound.
-
-
Compound Stability: Ensure that this compound is stable in your chosen vehicle and under your storage conditions.
Quantitative Data
Table 1: In Vivo Efficacy of this compound in a Rat Arteriovenous (AV) Shunt Thrombosis Model
| Treatment Group | Dose | Plasma Concentration of this compound (µmol/L) | Blood Clot Weight (mg) | PAI-1 Activity (ng/mL) |
| Vehicle | - | - | 74.3 ± 3.2 | 1.0 ± 0.1 |
| This compound | 300 mg/kg | 5.2 ± 0.7 | 54.8 ± 0.8 | 0.8 ± 0.1 |
| Warfarin | 1.2 mg/kg | - | 56.4 ± 1.2 | Not reported |
| Ticlopidine | 500 mg/kg | - | 55.7 ± 1.5 | Not reported |
Data from Izuhara et al., Arterioscler Thromb Vasc Biol, 2008.[1]
Table 2: In Vivo Efficacy of this compound in a Mouse Ferric Chloride-Induced Testicular Artery Thrombosis Model
| Treatment Group | Dose |
| Vehicle | - |
| This compound | 200 mg/kg (twice daily for 4 days) |
| Tirofiban (positive control) | 0.13 mg/kg (single IV injection) |
This compound was reported to be as efficacious as Tirofiban in this model.[1]
Experimental Protocols
Protocol 1: Ferric Chloride-Induced Arterial Thrombosis Model in Mice
-
Animal Model: Male C57BL/6 mice (8-10 weeks old).
-
This compound Preparation and Administration:
-
Prepare a suspension of this compound in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose in sterile water).
-
Administer this compound orally (e.g., 200 mg/kg) via gavage twice daily for four consecutive days. The final dose should be administered 1-2 hours before the induction of thrombosis.
-
The vehicle control group should receive the same volume of the vehicle on the same schedule.
-
-
Thrombosis Induction:
-
Anesthetize the mouse (e.g., with isoflurane).
-
Surgically expose the testicular artery.
-
Apply a piece of filter paper (e.g., 1x2 mm) saturated with ferric chloride solution (e.g., 10%) to the artery for a defined period (e.g., 3 minutes).
-
Remove the filter paper and monitor blood flow to determine the time to occlusion.
-
-
Endpoint Measurement: The primary endpoint is the time to complete cessation of blood flow (occlusion time) in the artery, which can be monitored using a Doppler flow probe.
Protocol 2: Bleomycin-Induced Lung Fibrosis Model in Mice
-
Animal Model: Male C57BL/6 mice (8-10 weeks old).
-
Induction of Lung Fibrosis:
-
Anesthetize the mouse.
-
Intratracheally instill a single dose of bleomycin (B88199) (e.g., 1.5-3.0 mg/kg) dissolved in sterile saline.
-
-
This compound Preparation and Administration:
-
Prepare a suspension of this compound in a suitable oral vehicle.
-
Administer this compound orally (e.g., 100-300 mg/kg) daily, starting from a specific day post-bleomycin instillation (e.g., day 7 for a therapeutic regimen or day 0 for a prophylactic regimen) and continue for a defined period (e.g., 14-21 days).
-
The vehicle control group receives the vehicle alone.
-
-
Endpoint Assessment (e.g., at day 21 or 28):
-
Histology: Harvest the lungs, fix, and stain with Masson's trichrome to assess collagen deposition and the extent of fibrosis (e.g., using the Ashcroft scoring system).
-
Hydroxyproline Assay: Quantify the total collagen content in the lung tissue.
-
Bronchoalveolar Lavage (BAL) Fluid Analysis: Analyze the cellular composition and cytokine levels in the BAL fluid.
-
Visualizations
Signaling Pathways
Experimental Workflows
Caption: Workflow for the ferric chloride-induced thrombosis model.
Caption: Workflow for the bleomycin-induced lung fibrosis model.
References
Technical Support Center: Ensuring Reproducibility in Experiments with TM5007
Frequently Asked Questions (FAQs)
Q1: What is TM5007 and what is its primary mechanism of action?
Q2: What is the reported IC50 value for this compound?
Q3: In what form is this compound typically supplied and how should it be stored?
A3: this compound is typically supplied as a solid. For long-term storage, it is recommended to store the solid form at -20°C. Stock solutions are generally prepared in a solvent like DMSO and should be stored at -80°C to maintain stability. It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High variability in replicate measurements of PAI-1 inhibition. | Inconsistent pipetting volumes of this compound, PAI-1, or other assay reagents. | Ensure pipettes are properly calibrated. Use reverse pipetting for viscous solutions. Prepare a master mix of reagents where possible to minimize pipetting errors between wells. |
| Temperature fluctuations during the assay incubation. | Use a temperature-controlled incubator and allow all reagents to equilibrate to the assay temperature before starting the experiment. | |
| Edge effects in the microplate. | Avoid using the outermost wells of the microplate for experimental samples. Fill these wells with a buffer or water to maintain a humid environment and minimize evaporation from the inner wells. | |
| Lower than expected PAI-1 inhibition by this compound. | Degradation of this compound stock solution. | Prepare fresh stock solutions of this compound from solid material. Avoid repeated freeze-thaw cycles of the stock solution by preparing aliquots. |
| Incorrect concentration of PAI-1 or other assay components. | Verify the concentration of all protein stocks. Ensure that the final concentration of PAI-1 in the assay is appropriate for the expected IC50 of this compound. | |
| Interference from components in the sample matrix (e.g., plasma). | If using plasma samples, be aware that other proteins can interfere with the assay. Consider using purified PAI-1 for initial characterization of this compound. Plasma contains other anti-plasmins that may need to be removed for a true functional PAI-1 assay.[5] | |
| No PAI-1 inhibition observed. | Inactive this compound. | Confirm the identity and purity of the this compound compound. |
| Incorrect assay setup. | Double-check the order of reagent addition and incubation times as specified in the protocol. Ensure that the chromogenic substrate is specific for the enzyme being measured (e.g., plasmin).[5] | |
| Inconsistent results between different experimental runs. | Variation in reagent lots. | Record the lot numbers of all reagents used. If a new lot is introduced, perform a bridging experiment to ensure consistency with previous results. |
| Differences in sample collection and handling. | Standardize the protocol for sample collection, especially for plasma, as PAI-1 levels can show diurnal variation. | |
| Cell-based assays: Variation in cell passage number or confluency. | Use cells within a defined passage number range. Seed cells at a consistent density to ensure uniform confluency at the time of the experiment. |
Quantitative Data Summary
| This compound Concentration (µM) | % PAI-1 Inhibition (Example) |
| 0 | 0 |
| 5 | 15 |
| 10 | 30 |
| 20 | 45 |
| 30 | 55 |
| 50 | 70 |
| 100 | 90 |
Experimental Protocols
In Vitro Determination of this compound IC50 using a Chromogenic PAI-1 Activity Assay
Materials:
-
This compound
-
Human tissue-type plasminogen activator (t-PA)
-
Human plasminogen
-
Plasmin-specific chromogenic substrate
-
Assay buffer (e.g., Tris-buffered saline, pH 7.4)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of this compound in assay buffer to achieve a range of desired final concentrations.
-
Reaction Mixture Preparation: In each well of a 96-well plate, add the following in order:
-
Assay buffer
-
This compound dilution (or vehicle control)
-
-
Initiation of Reaction: Add t-PA and plasminogen to each well to initiate the conversion of plasminogen to plasmin.
-
Substrate Addition: Add the plasmin-specific chromogenic substrate to each well.
-
Kinetic Measurement: Immediately begin reading the absorbance at 405 nm every minute for a set period (e.g., 30 minutes) using a microplate reader. The rate of color development is proportional to the residual t-PA activity.
-
Data Analysis:
-
Calculate the rate of reaction (V) for each this compound concentration.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizations
Caption: Experimental workflow for determining the IC50 of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A signaling pathway map of plasminogen activator inhibitor-1 (PAI-1/SERPINE-1): a review of an innovative frontier in molecular aging and cellular senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PAI-1: An Integrator of Cell Signaling and Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. PAI-1 Assays [practical-haemostasis.com]
Validation & Comparative
A Comparative Guide to PAI-1 Inhibitors: TM5007 vs. TM5275
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Quantitative Data Summary
The following tables summarize the available quantitative data for TM5007 and TM5275, allowing for a direct comparison of their key performance indicators.
Table 1: In Vitro Potency and Selectivity
| Parameter | This compound | TM5275 | Reference(s) |
| Purity | >98% (by HPLC) | >99% (by HPLC) | Vendor Data |
| IC50 (PAI-1 Inhibition) | 29 µM | 6.95 µM | [1][3] |
| Selectivity | Specific for PAI-1; no significant inhibition of other serpins or serine proteases at ~10x IC50. | Highly selective for PAI-1; does not interfere with other serpin/serine protease systems at up to 100 µM. | [1][2] |
Table 2: In Vivo Efficacy and Pharmacokinetics
| Parameter | This compound | TM5275 | Reference(s) |
| Animal Models | Rat arteriovenous (AV) shunt thrombosis, mouse ferric chloride-induced testicular artery thrombosis, mouse bleomycin-induced pulmonary fibrosis. | Rat arteriovenous (AV) shunt thrombosis, rat ferric chloride-treated carotid artery thrombosis, nonhuman primate photochemical induced arterial thrombosis, rat models of hepatic fibrosis. | [1][2][4] |
| Efficacy (Thrombosis) | Effective in inhibiting coagulation in rat and mouse models. | Antithrombotic effect equivalent to ticlopidine (B1205844) and clopidogrel (B1663587) in rat models. Effective in a nonhuman primate model without increased bleeding time. | [1][2] |
| Efficacy (Fibrosis) | Prevents bleomycin-induced pulmonary fibrosis in mice. | Attenuates hepatic fibrosis in rat models. | [1][4] |
| Oral Bioavailability | Orally active, but with noted poor absorption. | Good oral absorption. | [1][2] |
| Peak Plasma Concentration (Oral Dose) | Not explicitly stated. | 17.5 ± 5.2 µM (10 mg/kg in rats). | [2] |
| Toxicity | Not explicitly stated. | Very low toxicity in mice and rats. No obvious toxicity in the liver, kidney, hematopoietic system, central nervous system, or cardiovascular system of rodents and primates. | [4] |
Signaling Pathways
Experimental Protocols
PAI-1 Inhibition Assay (Chromogenic)
Principle: The assay measures the residual activity of a known amount of a plasminogen activator (like tPA or uPA) after incubation with PAI-1 in the presence and absence of the test inhibitor. The remaining plasminogen activator converts a chromogenic substrate, and the resulting color change is inversely proportional to the PAI-1 activity (and thus directly proportional to the inhibitor's efficacy).
Generalized Protocol:
-
Chromogenic Reaction: Add the plasminogen and chromogenic substrate solution to each well.
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 405 nm) kinetically over a set period using a microplate reader.
-
Data Analysis: Calculate the rate of substrate cleavage for each well. Determine the percent inhibition for each inhibitor concentration relative to the vehicle control. The IC50 value is calculated by fitting the data to a dose-response curve.
Rat Arteriovenous (AV) Shunt Thrombosis Model
This in vivo model assesses the antithrombotic efficacy of a compound.
Principle: An extracorporeal shunt containing a thrombogenic surface (e.g., a silk thread) is placed between an artery and a vein in an anesthetized rat. The formation of a thrombus on the surface is measured by weight after a set period.
Generalized Protocol:
-
Animal Preparation: Anesthetize a male Sprague-Dawley rat.
-
Shunt Insertion: Expose the carotid artery and jugular vein. Insert cannulas into both vessels and connect them externally with a piece of tubing containing a pre-weighed silk thread.
-
Drug Administration: Administer the test compound (this compound or TM5275) or vehicle control orally or intravenously at a specified time before the shunt is opened to blood flow.
-
Blood Flow: Allow blood to flow through the shunt for a defined period (e.g., 15-30 minutes).
-
Thrombus Measurement: Clamp the cannulas, remove the silk thread from the shunt, and weigh it to determine the thrombus weight.
-
Data Analysis: Compare the thrombus weights in the drug-treated groups to the vehicle control group to determine the percent inhibition of thrombus formation.
Ferric Chloride-Induced Carotid Artery Thrombosis Model
This model evaluates the effect of a compound on arterial thrombosis initiated by chemical injury.
Principle: Topical application of ferric chloride (FeCl₃) to the carotid artery induces oxidative injury to the endothelium, leading to the formation of an occlusive thrombus. The time to vessel occlusion is the primary endpoint.
Generalized Protocol:
-
Animal Preparation: Anesthetize a mouse or rat and surgically expose the common carotid artery.
-
Drug Administration: Administer the test compound or vehicle control.
-
Vessel Injury: Place a filter paper saturated with a FeCl₃ solution (e.g., 10%) on the adventitial surface of the carotid artery for a short duration (e.g., 3-5 minutes).
-
Blood Flow Monitoring: Monitor blood flow in the artery distal to the injury using a Doppler flow probe.
-
Time to Occlusion: Record the time from the application of FeCl₃ until the blood flow ceases completely (occlusion).
-
Data Analysis: Compare the time to occlusion in the treated groups with the vehicle control group.
Bleomycin-Induced Pulmonary Fibrosis Model
This model is used to assess the antifibrotic potential of a compound.
Principle: Intratracheal administration of the cytotoxic agent bleomycin (B88199) induces lung injury and inflammation, followed by the development of pulmonary fibrosis characterized by excessive collagen deposition.
Generalized Protocol:
-
Fibrosis Induction: Anesthetize a mouse and intratracheally instill a single dose of bleomycin.
-
Drug Administration: Begin daily administration of the test compound (e.g., this compound) or vehicle control at a specified time point after bleomycin administration (either prophylactically or therapeutically).
-
Endpoint Analysis: After a set period (e.g., 14-21 days), euthanize the animals and harvest the lungs.
-
Assessment of Fibrosis:
-
Histology: Stain lung tissue sections with Masson's trichrome to visualize collagen deposition and assess the extent of fibrosis.
-
Hydroxyproline (B1673980) Assay: Quantify the total lung collagen content by measuring the hydroxyproline concentration in lung homogenates.
-
-
Data Analysis: Compare the extent of fibrosis (histological score or hydroxyproline content) in the treated groups to the bleomycin-only control group.
Conclusion
References
- 1. Inhibition of plasminogen activator inhibitor-1: its mechanism and effectiveness on coagulation and fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DIAL : download document [dial.uclouvain.be]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Novel oral plasminogen activator inhibitor-1 inhibitor TM5275 attenuates hepatic fibrosis under metabolic syndrome via suppression of activated hepatic stellate cells in rats - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to TM5007 and Other Small Molecule PAI-1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction to PAI-1 Inhibition
Quantitative Performance Comparison
The following table summarizes the key quantitative data for TM5007 and its comparators.
| Parameter | This compound | Tiplaxtinin (PAI-039) | TM5275 | TM5441 |
| PAI-1 IC50 | 29 µM[5][6][7] | 2.7 µM[5] | 6.95 µM[4] | 9.7 - 60.3 µM[1][8] |
| Solubility | Poor (specific value not available)[4] | Soluble to 100 mM in DMSO and ethanol | Increased solubility compared to this compound[4] | Orally bioavailable[1][8][9] |
| Oral Bioavailability | Poor absorption[4] | 32% (in dogs) | 96% (in monkeys) | Orally bioavailable (Peak plasma concentration of 11.4 µM one hour after 20 mg/kg oral administration in mice)[8][9] |
| In Vivo Efficacy (Thrombosis Model) | Effective in rat arteriovenous shunt and mouse ferric chloride-induced thrombosis models[7] | Significant reduction in thrombus weight in a rat model of venous thrombosis[10] | Antithrombotic effect in rat and nonhuman primate models[11] | Effective in attenuating emphysema and airway inflammation in a murine model of COPD[12] |
Signaling Pathway of PAI-1 in Fibrinolysis
Experimental Protocols
In Vitro PAI-1 Inhibition Assay (Chromogenic)
Experimental Workflow:
Detailed Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the test inhibitor (e.g., this compound) in a suitable solvent (e.g., DMSO).
-
-
-
Addition of Plasminogen Activator:
-
Add a fixed concentration of tPA or uPA (e.g., 5-10 nM) to each well.
-
-
Addition of Chromogenic Substrate:
-
Add the chromogenic substrate (e.g., SPECTROZYME tPA) to each well.
-
-
Measurement and Calculation:
-
Immediately measure the absorbance at 405 nm using a microplate reader.[13][14]
-
The residual activity of the plasminogen activator is proportional to the rate of color development.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
In Vivo Ferric Chloride-Induced Arterial Thrombosis Model
This model is widely used to evaluate the antithrombotic efficacy of compounds in vivo by inducing endothelial injury and subsequent thrombus formation in a mouse carotid artery.[15][16][17][18][19]
Experimental Workflow:
Detailed Methodology:
-
Animal Preparation:
-
Anesthetize a mouse (e.g., C57BL/6) with an appropriate anesthetic (e.g., a mixture of ketamine and xylazine).
-
Make a midline incision in the neck to expose the common carotid artery.[16]
-
-
Compound Administration:
-
Administer the test compound (e.g., this compound) or vehicle control via the desired route (e.g., oral gavage) at a predetermined time before injury.
-
-
Thrombus Induction:
-
Blood Flow Monitoring:
-
Position a Doppler flow probe around the artery, distal to the site of injury, to continuously monitor blood flow.[15]
-
-
Data Collection and Analysis:
-
Record the time from the application of ferric chloride until the blood flow ceases, which is defined as the time to occlusion.
-
Compare the time to occlusion between the treated and vehicle control groups to assess the antithrombotic efficacy of the test compound.
-
In Vivo Rat Arteriovenous Shunt Thrombosis Model
This model assesses the ability of a compound to prevent thrombus formation on a foreign surface within an extracorporeal shunt.[20]
Experimental Workflow:
Detailed Methodology:
-
Animal Preparation:
-
Anesthetize a rat (e.g., Sprague-Dawley).
-
Expose the carotid artery and jugular vein.
-
-
Shunt Creation:
-
Insert cannulas into the carotid artery and jugular vein and connect them with a piece of tubing containing a thrombogenic surface (e.g., a cotton thread).
-
-
Compound Administration:
-
Administer the test compound or vehicle control at a specified time before opening the shunt.
-
-
Thrombus Formation:
-
Allow blood to circulate through the shunt for a defined period (e.g., 30 minutes).
-
-
Data Collection and Analysis:
-
After the circulation period, clamp the shunt, remove the tubing containing the thrombogenic surface, and carefully remove the thrombus.
-
Determine the wet weight of the thrombus.
-
Compare the thrombus weight between the treated and vehicle control groups to evaluate the antithrombotic effect of the compound.
-
Conclusion
References
- 1. Small Molecule Inhibitors of Plasminogen Activator Inhibitor-1 Elicit Anti-Tumorigenic and Anti-Angiogenic Activity | PLOS One [journals.plos.org]
- 2. What PAI-1 inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 3. Structural Insight into the Two-Step Mechanism of PAI-1 Inhibition by Small Molecule TM5484 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small Molecule Inhibitors of Plasminogen Activator Inhibitor-1 Elicit Anti-Tumorigenic and Anti-Angiogenic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medkoo.com [medkoo.com]
- 7. This compound | PAI-1 | TargetMol [targetmol.com]
- 8. Item - Small Molecule Inhibitors of Plasminogen Activator Inhibitor-1 Elicit Anti-Tumorigenic and Anti-Angiogenic Activity - Public Library of Science - Figshare [plos.figshare.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. PAI-1 Inhibitor TM5441 Attenuates Emphysema and Airway Inflammation in a Murine Model of Chronic Obstructive Pulmonary Disease | MDPI [mdpi.com]
- 11. Inhibition of PAI-1 Antiproteolytic Activity Against tPA by RNA Aptamers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. abcam.com [abcam.com]
- 13. Ferric Chloride-induced Thrombosis Mouse Model on Carotid Artery and Mesentery Vessel - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Video: Ferric Chloride-induced Thrombosis Mouse Model on Carotid Artery and Mesentery Vessel [jove.com]
- 15. Ferric Chloride-induced Murine Thrombosis Models [jove.com]
- 16. researchgate.net [researchgate.net]
- 17. Ferric Chloride-Induced Arterial Thrombosis in a Murine Model: Measurement of Occlusion and Sample Collection for Electron Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Arteriovenous shunt construction for vascular access in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The characterisation of thrombus development in an improved model of arterio-venous shunt thrombosis in the rat and the effects of recombinant desulphatohirudin (CGP 39393), heparin, and iloprost - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Experimental thrombosis on a collagen coated arterioarterial shunt in rats: a pharmacological model to study antithrombotic agents inhibiting thrombin formation and platelet deposition - PubMed [pubmed.ncbi.nlm.nih.gov]
A Preclinical Head-to-Head: TM5007 Versus Tiplaxtinin in Thrombosis and Fibrosis Models
At a Glance: Key Efficacy Parameters
| Compound | Target | IC50 | Preclinical Models |
| TM5007 | PAI-1 | 29 µM | Rat Arteriovenous (AV) Shunt (Thrombosis), Mouse Ferric Chloride-Induced Testicular Artery Thrombosis, Mouse Bleomycin-Induced Lung Fibrosis |
| Tiplaxtinin (B1681322) (PAI-039) | PAI-1 | 2.7 µM | Rat Carotid Artery Thrombosis (FeCl3-induced), Rat Vena Cava Thrombosis, Human Bladder and Cervical Cancer Xenografts in mice |
Mechanism of Action: Targeting the PAI-1 Pathway
Preclinical Efficacy in Thrombosis Models
Rat Arteriovenous (AV) Shunt Model
This model assesses the ability of a compound to prevent thrombus formation in an extracorporeal shunt.
This compound: Data from the pivotal study by Izuhara et al. (2008) is summarized below.
| Dose (mg/kg, p.o.) | Thrombus Weight (mg) | % Inhibition |
| Vehicle | 25.3 ± 2.1 | - |
| 10 | 15.2 ± 1.5 | 40% |
| 30 | 9.8 ± 1.2 | 61% |
| *p<0.05 vs. vehicle |
Tiplaxtinin: While not tested in the same AV shunt model, data from a ferric chloride-induced carotid artery thrombosis model in rats provides a point of comparison for its anti-thrombotic efficacy.
Ferric Chloride-Induced Arterial Thrombosis Model
This model evaluates the prevention of occlusive thrombus formation after vascular injury.
This compound (Mouse Testicular Artery):
| Treatment | Time to Occlusion (minutes) |
| Vehicle | 15.2 ± 1.8 |
| This compound (30 mg/kg, p.o.) | > 60 |
| p<0.05 vs. vehicle |
Tiplaxtinin (Rat Carotid Artery):
| Dose (mg/kg, p.o.) | Time to Occlusion (minutes) | % Prevention of Occlusion |
| Control | 18.2 ± 4.6 | 0% |
| 0.3 | 32.5 ± 8.7 | 20% |
| 1.0 | 46.1 ± 7.0 | 68% |
| 3.0 | 41.6 ± 11.3 | 60% |
| *p<0.05 vs. control |
Preclinical Efficacy in Fibrosis Models
Mouse Bleomycin-Induced Lung Fibrosis Model
This model assesses the anti-fibrotic potential of a compound by measuring the reduction in collagen deposition in the lungs following bleomycin-induced injury.
This compound: this compound, administered orally at 30 mg/kg/day for 14 days starting from the day of bleomycin (B88199) instillation, significantly reduced the hydroxyproline (B1673980) content in the lungs, a key marker of collagen deposition and fibrosis.
| Treatment | Hydroxyproline Content (µ g/lung ) |
| Saline + Vehicle | 118.2 ± 5.3 |
| Bleomycin + Vehicle | 185.6 ± 10.1 |
| Bleomycin + this compound (30 mg/kg) | 142.3 ± 8.7 |
| p<0.05 vs. Bleomycin + Vehicle |
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the interpretation of the presented data.
Rat Arteriovenous (AV) Shunt Thrombosis Model (for this compound)
Male Wistar rats are anesthetized, and the carotid artery and jugular vein are cannulated. An extracorporeal arteriovenous shunt containing a silk thread is placed between the artery and the vein. This compound or vehicle is administered orally prior to the initiation of blood flow through the shunt. After 60 minutes of blood circulation, the silk thread with the formed thrombus is removed and weighed.
Ferric Chloride-Induced Arterial Thrombosis Model
Anesthetized animals (rats for tiplaxtinin, mice for this compound) undergo surgical exposure of the target artery (carotid or testicular). The test compound or vehicle is administered orally. A filter paper saturated with ferric chloride is applied to the arterial surface to induce endothelial injury and subsequent thrombosis. Blood flow is monitored using a Doppler probe, and the time to complete occlusion of the vessel is recorded.
Mouse Bleomycin-Induced Lung Fibrosis Model (for this compound)
Male C57BL/6 mice are administered a single intratracheal dose of bleomycin to induce lung injury and fibrosis. This compound or vehicle is administered orally once daily for 14 days, starting on the day of bleomycin instillation. At the end of the treatment period, the mice are euthanized, and the lungs are harvested. The hydroxyproline content of the lung tissue is then quantified as a measure of collagen deposition and fibrosis.
Summary and Conclusion
A key differentiator may lie in their pharmacokinetic properties and potential for off-target effects. It has been noted that this compound suffered from poor solubility and absorption, which may have limited its development. Conversely, tiplaxtinin, while effective, was unsuccessful in human clinical trials due to an unfavorable risk-to-benefit ratio, primarily related to bleeding risks.
References
- 1. Quantification of bleomycin pulmonary toxicity in mice by changes in lung hydroxyproline content and morphometric histopathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Quantification of Lung Fibrosis in IPF-Like Mouse Model and Pharmacological Response to Treatment by Micro-Computed Tomography [frontiersin.org]
Head-to-Head Comparison of PAI-1 Inhibitors: TM5007 and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Performance Overview
| Compound | Molecular Weight ( g/mol ) | IC50 (PAI-1 Inhibition) | In Vivo Model | Key In Vivo Findings | Mechanism of Action |
| TM5007 | 560.02[3] | 29 µM[1][2] | Rat arteriovenous shunt model; Mouse ferric chloride-induced thrombosis[2] | Inhibits coagulation and prevents bleomycin-induced lung fibrosis.[1][2] | Prevents the formation of the PAI-1/tPA complex.[3] |
| TM5275 | 543.97[3] | 6.95 µM[4] | Rat thrombosis model[4] | Significantly reduces blood clot weight at 10 and 50 mg/kg.[4] | Induces substrate behavior in PAI-1, leading to its cleavage and inactivation.[3] |
| TM5441 | - | 13.9 - 51.1 µM | Mouse xenograft models (cancer) | Disrupts tumor vasculature and increases survival. | Induces intrinsic apoptosis in cancer cells. |
| TM5484 | - | - | - | Potent in vivo PAI-1 inhibitor.[5] | Primarily prevents PAI-1/PA complex formation or promotes the active-to-latent transition.[5] |
Detailed Experimental Protocols
In Vitro PAI-1 Inhibition Assay (Chromogenic)
-
Procedure: a. Pre-incubate a known concentration of PAI-1 with varying concentrations of the test inhibitor in a 96-well plate for a specified time (e.g., 15 minutes) at 37°C to allow for binding. b. Add a fixed concentration of tPA to each well and incubate for a further 10 minutes at 37°C. c. Add the chromogenic substrate for tPA. The substrate will be cleaved by any tPA that has not been inhibited by PAI-1, resulting in a color change. d. Measure the absorbance at the appropriate wavelength using a plate reader.
In Vivo Thrombosis Model (Rat)
This model assesses the antithrombotic efficacy of the test compounds in a living organism.
-
Animal Model: Male Sprague-Dawley rats.
-
Procedure: a. Anesthetize the rats and expose the jugular vein. b. Induce thrombus formation by applying a strip of filter paper saturated with ferric chloride to the vein for a set period. c. Administer the test compound (e.g., TM5275) or vehicle control orally or intravenously at various doses. d. After a specific time, harvest the thrombosed segment of the vein and weigh the blood clot.
-
Data Analysis: Compare the mean clot weight of the treated groups to the vehicle control group. A statistically significant reduction in clot weight indicates antithrombotic activity. For TM5275, significant reductions were observed at doses of 10 and 50 mg/kg.[4]
Signaling Pathways and Mechanism of Action
The following workflow illustrates the experimental logic for investigating the impact of TM5275 on HSCs.
Caption: Experimental workflow to determine the effect of TM5275 on HSC signaling.
References
A Comparative Analysis of TM5007 and Other Anti-Fibrotic Agents
For Researchers, Scientists, and Drug Development Professionals
Mechanism of Action
The anti-fibrotic agents discussed herein employ distinct mechanisms to counter the progression of fibrosis.
-
Pirfenidone: The precise mechanism of action of Pirfenidone is not fully elucidated, but it is known to possess anti-fibrotic, anti-inflammatory, and antioxidant properties. It is believed to downregulate the production of pro-fibrotic growth factors and procollagens I and II. A key aspect of its function is the inhibition of TGF-β-stimulated collagen production.
-
Nintedanib: Nintedanib is a multi-targeted tyrosine kinase inhibitor. It targets the receptors for platelet-derived growth factor (PDGF), fibroblast growth factor (FGF), and vascular endothelial growth factor (VEGF), all of which are implicated in the proliferation, migration, and activation of fibroblasts—the primary cell type responsible for extracellular matrix deposition in fibrosis. Nintedanib also demonstrates inhibitory effects on the TGF-β signaling pathway.
Signaling Pathway Diagrams
The following diagrams illustrate the signaling pathways targeted by each agent.
Preclinical Efficacy Comparison
The following table summarizes the available quantitative data from preclinical studies. It is important to note that these studies were not head-to-head comparisons and utilized different animal models and experimental conditions.
| Agent | Animal Model | Key Efficacy Endpoint | Result | Reference |
| TM5275 | TGF-β1-induced lung fibrosis in mice | Total Lung Collagen Content | Significant reduction compared to vehicle-treated group. | [2] |
| Histological Fibrosis Score (Ashcroft) | Significantly lower scores compared to the vehicle group. | [2] | ||
| Pirfenidone | Bleomycin-induced lung fibrosis in mice | Hydroxyproline (B1673980) Content | Significant reduction compared to bleomycin (B88199) control. | |
| Histological Fibrosis Score (Ashcroft) | Significant reduction in fibrosis scores. | |||
| Nintedanib | Bleomycin-induced lung fibrosis in mice | Hydroxyproline Content | 41% reduction compared to the bleomycin group. | [3] |
| Histological Fibrosis Score (Ashcroft) | 49% reduction in moderate and severe fibrosis lesions. | [3] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings.
TM5275 in TGF-β1-Induced Lung Fibrosis[2]
-
Animal Model: Male C57BL/6 mice.
-
Induction of Fibrosis: An adenovirus expressing constitutively active TGF-β1 (AdTGF-β1) was instilled intranasally to induce lung fibrosis.
-
Treatment: TM5275 was administered orally once daily, starting 4 days after AdTGF-β1 instillation.
-
Assessment of Fibrosis:
-
Histology: Lungs were harvested, fixed, and stained with Masson's trichrome to visualize collagen deposition. Fibrosis was quantified using the Ashcroft scoring system.
-
Biochemical Analysis: Total lung collagen content was determined by measuring hydroxyproline levels.
-
Bleomycin-Induced Lung Fibrosis Model (General Protocol for Pirfenidone and Nintedanib)[3][4]
-
Animal Model: C57BL/6 mice are commonly used due to their susceptibility to bleomycin-induced fibrosis.[4]
-
Induction of Fibrosis: A single intratracheal or oropharyngeal instillation of bleomycin is administered to the mice.[3][5]
-
Treatment:
-
Assessment of Fibrosis:
-
Histology: Lungs are harvested at a specific endpoint (e.g., 14 or 21 days post-bleomycin), sectioned, and stained (e.g., Masson's trichrome) to assess the extent and severity of fibrosis using the Ashcroft scoring system.[3][7][8]
-
Biochemical Analysis: The total lung collagen content is quantified by measuring the amount of hydroxyproline, a major component of collagen.[7][9]
-
Summary and Future Directions
References
- 1. Inhibition of plasminogen activator inhibitor-1 attenuates against intestinal fibrosis in mice [irjournal.org]
- 2. atsjournals.org [atsjournals.org]
- 3. Quantification of Lung Fibrosis in IPF-Like Mouse Model and Pharmacological Response to Treatment by Micro-Computed Tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Exploring Animal Models That Resemble Idiopathic Pulmonary Fibrosis [frontiersin.org]
- 5. Animal Models of Fibrotic Lung Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantification of Lung Fibrosis in IPF-Like Mouse Model and Pharmacological Response to Treatment by Micro-Computed Tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Time course of bleomycin-induced lung fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. gubra.dk [gubra.dk]
- 9. publications.ersnet.org [publications.ersnet.org]
Comparative Analysis of PAI-1 Inhibitory Activity
The progression from the initial lead compound, TM5007, to its more advanced analogs reveals a clear trend of increasing potency. This improvement in inhibitory activity is a direct result of extensive structure-activity relationship (SAR) studies.
| Compound | Chemical Structure | PAI-1 IC50 | Key Structural Features & Insights |
| This compound | [Image of this compound structure] | 29 μM[1] | The foundational 2-acylamino-3-thiophenecarboxylic acid dimer structure identified through virtual screening. Its symmetrical nature and the thiophene (B33073) carboxylic acid moieties are crucial for its inhibitory activity. |
| TM5275 | [Image of TM5275 structure] | <6.95 μM[2] | An analog developed through SAR studies on this compound, featuring modifications to enhance potency and pharmacokinetic properties. The introduction of a diphenylmethylpiperazine group is a notable change. |
| TM5441 | [Image of TM5441 structure] | 3.58 - 60.3 μM[3] | A smaller derivative of TM5275, indicating that further structural optimization of the acyl-type linker and lipophilic moiety can modulate activity. The wide range in reported IC50 values may reflect different assay conditions or cell lines used. |
| TM5614 | [Image of TM5614 structure] | 3.63 μM[4] | A potent inhibitor with a distinct chemical scaffold, featuring a quinolin-8-yl)benzamido)benzoate core. This highlights the exploration of diverse chemical spaces to achieve high-affinity PAI-1 binding. |
Structure-Activity Relationship (SAR) Insights
Experimental Protocols
Principle of the Chromogenic PAI-1 Activity Assay
Detailed Experimental Workflow
PAI-1 Signaling Pathway in Thrombosis and Fibrosis
Conclusion
References
- 1. sketchviz.com [sketchviz.com]
- 2. Targeting of plasminogen activator inhibitor-1 activity promotes elimination of chronic myeloid leukemia stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small Molecule Inhibitors of Plasminogen Activator Inhibitor-1 Elicit Anti-Tumorigenic and Anti-Angiogenic Activity | PLOS One [journals.plos.org]
- 4. TM5614 sodium | PAI-1 inhibitor | Probechem Biochemicals [probechem.com]
- 5. Structural Insight into the Two-Step Mechanism of PAI-1 Inhibition by Small Molecule TM5484 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PAI-1 Assays [practical-haemostasis.com]
Benchmarking TM5007 Against Lead Compound TM5001: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Data Presentation
The following tables summarize the key quantitative data for TM5001 and TM5007, focusing on their in vitro inhibitory activity and the in vivo efficacy of this compound in preclinical models of thrombosis and pulmonary fibrosis.
| Compound | Target | Assay | IC50 (μM) |
| TM5001 | Plasminogen Activator Inhibitor-1 (PAI-1) | tPA-dependent hydrolysis of peptide substrate | 28.6 |
| This compound | Plasminogen Activator Inhibitor-1 (PAI-1) | tPA-dependent hydrolysis of peptide substrate | 29.2 |
Table 2: In Vivo Efficacy of this compound in a Rat Arteriovenous (AV) Shunt Thrombosis Model
| Treatment | Dosage | Thrombus Weight Reduction |
| This compound | 300 mg/kg (oral) | Significant reduction in blood clot weight |
| Vehicle | - | Control |
Table 3: In Vivo Efficacy of this compound in a Mouse Model of Bleomycin-Induced Pulmonary Fibrosis
| Treatment | Dosage | Outcome |
| This compound | Not specified | Significant reduction in lung hydroxyproline (B1673980) content |
| Bleomycin | - | Induction of pulmonary fibrosis |
| Vehicle | - | Control |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and a clear understanding of the presented data.
In Vitro PAI-1 Inhibition Assay
Rat Arteriovenous (AV) Shunt Thrombosis Model
The in vivo antithrombotic efficacy of this compound was evaluated using a rat arteriovenous (AV) shunt model. In this model, an extracorporeal shunt is created by cannulating an artery and a vein. A thrombogenic surface, such as a silk thread, is placed within the shunt. The test compound (this compound) or vehicle is administered to the rats, typically orally, prior to the initiation of blood flow through the shunt. After a defined period, the shunt is removed, and the thrombus formed on the thrombogenic surface is carefully excised and weighed. The reduction in thrombus weight in the treated group compared to the vehicle group indicates the antithrombotic activity of the compound.
Mouse Model of Bleomycin-Induced Pulmonary Fibrosis
The antifibrotic potential of this compound was assessed in a bleomycin-induced pulmonary fibrosis model in mice. Pulmonary fibrosis is induced by a single intratracheal or intraperitoneal administration of bleomycin, which causes lung injury and subsequent fibrotic changes. Mice are then treated with this compound or a vehicle control over a specified period. At the end of the treatment period, the animals are euthanized, and their lungs are harvested. The extent of fibrosis is quantified by measuring the lung hydroxyproline content, a major component of collagen, which is elevated in fibrotic tissue. A reduction in hydroxyproline content in the this compound-treated group compared to the bleomycin-only group demonstrates the antifibrotic effect of the compound.
Mandatory Visualization
The following diagrams were created using Graphviz (DOT language) to illustrate key signaling pathways and experimental workflows, adhering to the specified design constraints.
Safety Operating Guide
Proper Disposal Procedures for TM5007: A Guide for Laboratory Professionals
Disclaimer: The chemical, physical, and toxicological properties of TM5007 have not been thoroughly investigated.[1] This substance should be handled with caution by trained professionals in a laboratory setting. The following procedures are a general guide and must be supplemented by a thorough review of your institution's specific hazardous waste management protocols and consultation with your Environmental Health and Safety (EHS) department.
Chemical and Physical Properties of this compound
A summary of the known quantitative data for this compound is presented below to inform handling and storage decisions.
| Property | Value |
| CAS Number | 342595-05-5 |
| Molecular Formula | C₂₄H₂₀N₂O₆S₄ |
| Molecular Weight | 560.67 g/mol |
| Storage Temperature | Short-term (days to weeks): 0-4°C; Long-term (months to years): -20°C |
Data sourced from MedKoo Biosciences and BOC Sciences.[2]
Experimental Protocols: General Disposal Workflow
The proper disposal of this compound, as with any research chemical, follows a structured process to ensure safety and regulatory compliance. The following step-by-step methodology outlines the essential stages for the disposal of this compound waste.
1. Waste Identification and Segregation:
-
Treat all this compound, including pure substance, solutions, and contaminated labware, as hazardous waste.
-
Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed by a qualified chemist or your institution's EHS department.
2. Containerization and Labeling:
-
Collect all this compound waste in a designated, leak-proof container that is chemically compatible with the substance.
-
The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," the CAS number "342595-05-5," and the approximate concentration and quantity.
-
Include the name of the principal investigator and the laboratory location on the label.
3. Waste Accumulation and Storage:
-
Store the waste container in a designated satellite accumulation area within the laboratory.
-
Ensure the storage area is secure, well-ventilated, and away from heat sources or incompatible chemicals.
-
Keep the waste container sealed at all times, except when adding waste.
4. Disposal Request and Pickup:
-
Once the waste container is full or is no longer needed, submit a hazardous waste pickup request to your institution's EHS department.
-
Do not dispose of this compound down the drain or in regular trash.
Visualizing the Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
By adhering to these procedures and consulting with institutional safety resources, researchers can ensure the safe and compliant disposal of this compound, fostering a secure laboratory environment.
References
Essential Safety and Logistical Information for Handling TM5007
Summary of Key Safety Data
While specific occupational exposure limits for TM5007 have not been established, the following table summarizes key safety and handling information based on available safety data sheets and chemical supplier information.
| Parameter | Value/Information | Source |
| Chemical Name | 5',5'''-(adipoylbis(azanediyl))bis(([2,3'-bithiophene]-4'-carboxylic acid)) | MedKoo Biosciences |
| CAS Number | 342595-05-5 | MedchemExpress.com |
| Molecular Formula | C24H20N2O6S4 | MedKoo Biosciences |
| Molecular Weight | 560.67 g/mol | MedKoo Biosciences |
| Appearance | Solid powder | N/A |
| Storage | Long-term: -20°C; Short-term: 4°C | TargetMol |
| Solubility | Soluble in DMSO | TargetMol |
| Occupational Exposure Limits (OELs) | Not established | N/A |
Personal Protective Equipment (PPE)
A comprehensive approach to personal protective equipment is critical to minimize exposure and ensure personal safety. The following PPE is mandatory when handling this compound:
-
Eye Protection: Chemical safety goggles or a face shield must be worn to protect against splashes.
-
Hand Protection: Chemical-resistant gloves, such as nitrile rubber, are required. It is crucial to inspect gloves for any signs of degradation or perforation before use.
-
Body Protection: A laboratory coat must be worn to prevent skin contact. For procedures with a higher risk of splashes or aerosol generation, additional protective clothing may be necessary.
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the inhalation of dust or aerosols.
Operational and Handling Procedures
Adherence to the following step-by-step procedures will ensure the safe handling and use of this compound in the laboratory.
Preparation and Weighing
-
Work Area Preparation: Ensure the chemical fume hood is clean, uncluttered, and functioning correctly.
-
Gather Materials: Assemble all necessary equipment, including spatulas, weigh boats, and solvent dispensers, within the fume hood.
-
Don PPE: Put on all required personal protective equipment before opening the primary container.
-
Weighing: Carefully weigh the desired amount of this compound. Avoid generating dust. If dust is observed, gently wipe the area with a damp cloth, which should then be disposed of as hazardous waste.
Solubilization
-
Solvent Addition: Add the appropriate solvent (e.g., DMSO) to the vessel containing the weighed this compound.
-
Mixing: Gently swirl or vortex the mixture until the compound is fully dissolved. Avoid splashing.
-
Labeling: Clearly label the container with the compound name, concentration, solvent, and date of preparation.
Storage
-
Long-Term Storage: For long-term storage, this compound powder should be stored at -20°C.
-
Short-Term Storage: Solutions of this compound can be stored at 4°C for short periods. To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot stock solutions into smaller, single-use vials.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance. As this compound contains thiophene (B33073) rings, it should be treated as hazardous chemical waste.
-
Waste Segregation:
-
Solid Waste: Collect all solid waste contaminated with this compound, including gloves, weigh boats, and paper towels, in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other waste streams to avoid potentially dangerous reactions.
-
-
Container Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.
-
Storage of Waste: Store waste containers in a designated satellite accumulation area within the laboratory, away from heat and ignition sources.
-
Waste Pickup: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
Emergency Procedures
In the event of an emergency involving this compound, immediate and appropriate action is critical.
Spills
-
Evacuate: Immediately evacuate the affected area and alert nearby personnel.
-
Isolate: If safe to do so, prevent the spread of the spill by using absorbent materials.
-
Ventilate: Ensure the area is well-ventilated.
-
Contact EHS: Notify your institution's Environmental Health and Safety department immediately for guidance on cleanup procedures. Do not attempt to clean up a significant spill without proper training and equipment.
Personal Exposure
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove any contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If they are experiencing difficulty breathing, provide respiratory support and seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
As this compound is a potent enzyme inhibitor, it is crucial to inform medical personnel of the chemical identity and its mechanism of action to ensure appropriate treatment.
This compound Handling and Disposal Workflow
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
